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  • Product: ethyl 1,3-dimethyl-1H-indole-2-carboxylate
  • CAS: 61838-90-2

Core Science & Biosynthesis

Foundational

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Privileged Scaffold in Advanced Drug Discovery and Synthetic Chemistry

Executive Summary In the landscape of medicinal chemistry, the indole nucleus represents one of the most prolific "privileged scaffolds." Specifically, ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the indole nucleus represents one of the most prolific "privileged scaffolds." Specifically, ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) serves as a highly versatile, functionalized building block[1]. By pre-installing methyl groups at the N1 and C3 positions, alongside a reactive C2-carboxylate, this intermediate allows researchers to bypass complex, low-yield regioselective alkylation steps. This technical guide explores the physicochemical dynamics, robust synthetic methodologies, and divergent pharmacological applications of this critical compound.

Physicochemical Profiling & Structural Dynamics

Understanding the structural conformation of ethyl 1,3-dimethyl-1H-indole-2-carboxylate is essential for predicting its behavior in both synthetic reactions and biological target engagement. Crystallographic studies reveal that the five- and six-membered rings of the indole core are almost perfectly planar[2].

Crucially, the plane of the indole ring forms a minimal dihedral angle of 5.26° with the ester group and the ethyl side-chain carbon atoms[2]. This high degree of planarity is a defining feature that enables the scaffold to effectively intercalate into DNA or slip into narrow, flat binding pockets of target enzymes (such as HIV-1 integrase). The crystal packing is further stabilized by weak intermolecular C−H⋯O and C−H⋯π interactions, which are critical parameters when designing solid-state pharmaceutical formulations[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, which are vital for calculating reaction stoichiometry and predicting pharmacokinetic properties (e.g., Lipinski's Rule of Five compliance)[1].

PropertyValue
Chemical Name Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
CAS Registry Number 61838-90-2
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Topological Polar Surface Area (TPSA) 31.23 Ų
LogP (Octanol/Water) 2.66
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Pharmacological Applications & Target Engagement

The true value of ethyl 1,3-dimethyl-1H-indole-2-carboxylate lies in its divergent utility across multiple therapeutic areas. By acting as a core pharmacophore, it can be functionalized to engage vastly different biological targets.

  • HIV-1 Integrase Inhibitors (Antiviral): Indole-2-carboxylic acid derivatives are highly potent HIV-1 integrase strand transfer inhibitors. Upon saponification of the ethyl ester, the resulting C2 carboxyl group acts as a critical chelator for the two Mg2+ ions located in the integrase active site. Simultaneously, the planar indole core forms π−π stacking interactions with viral DNA, effectively halting viral replication[3].

  • CysLT1 Antagonists (Asthma & Neuroinflammation): The indole-2-carboxylic acid moiety is an essential structural element for selective Cysteinyl-leukotriene receptor 1 (CysLT1) antagonists. Incorporating this scaffold has yielded compounds that significantly outperform traditional drugs like montelukast in both calcium mobilization and chemotaxis assays[4].

  • FGFR Inhibitors (Anticancer): In oncology, this compound is utilized as a precursor to synthesize fused heterocyclic systems (e.g., pyrazolo-pyridazines). These complex derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), providing therapeutic avenues for cancers driven by abnormal cell proliferation[5].

  • TRPV1 Agonists (Neuropathic Pain): Derivatization of the ester group into N-methylindole carboxamides yields highly effective Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, which are currently being explored for the management of severe neuropathic pain[6].

PharmacologicalApplications Core Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) Sub1 Saponification & Amidation Core->Sub1 Functionalization Sub2 Electrophilic Substitution Core->Sub2 Core Derivatization Sub3 Heterocyclic Fusion Core->Sub3 Scaffold Expansion Target1 TRPV1 Agonists (Neuropathic Pain) Sub1->Target1 Target4 CysLT1 Antagonists (Asthma / Neuroinflammation) Sub1->Target4 Target2 HIV-1 Integrase Inhibitors (Antiviral Therapy) Sub2->Target2 Target3 FGFR Inhibitors (Anticancer Therapy) Sub3->Target3

Figure 1: Divergent synthetic utility of the ethyl 1,3-dimethyl-1H-indole-2-carboxylate scaffold.

Synthetic Methodologies: A Self-Validating Protocol

As an application scientist, it is critical to design synthetic routes that are not only high-yielding but also mechanistically sound and self-validating. The most robust method for synthesizing ethyl 1,3-dimethyl-1H-indole-2-carboxylate is via a modified Fischer Indole Synthesis [7].

Causality in Reagent Selection: We deliberately select N-methylphenylhydrazine rather than unsubstituted phenylhydrazine. This regioselectively fixes the N1-methyl group during cyclization, completely bypassing the need for a post-cyclization N-alkylation step. Post-cyclization alkylation of indole-2-carboxylates is notoriously problematic, often suffering from poor chemoselectivity due to competing ester hydrolysis or O-alkylation.

Step-by-Step Experimental Workflow

Materials Required:

  • N-methylphenylhydrazine (1.0 eq)

  • Ethyl 2-methylacetoacetate (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.2 eq)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-methylphenylhydrazine and ethyl 2-methylacetoacetate in anhydrous toluene.

    • Mechanistic Causality: Toluene is chosen specifically because it allows for the azeotropic removal of water. Continuously removing water drives the thermodynamic equilibrium of the condensation reaction entirely toward the hydrazone intermediate.

  • Acid-Catalyzed Cyclization: Add catalytic p-TsOH to the solution. Heat the mixture to a vigorous reflux (approx. 110°C) for 4 to 6 hours.

    • Mechanistic Causality: p-TsOH provides the precise protonation required to trigger the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. This facilitates C-C bond formation and the subsequent elimination of ammonia to construct the aromatized indole core.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The starting hydrazine (which stains heavily with phosphomolybdic acid) must completely disappear, replaced by a new, highly UV-active spot at a higher Rf​ value corresponding to the indole product.

  • Quench and Extraction: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine, then dry over anhydrous Na2​SO4​ .

    • Mechanistic Causality: Neutralizing the p-TsOH with bicarbonate prior to concentration is critical; residual acid can catalyze the unwanted hydrolysis of the ethyl ester during solvent evaporation.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 0-10% Ethyl Acetate in Hexanes.

  • Analytical Validation: Confirm the structural integrity of the isolated product via 1H NMR ( CDCl3​ ). The spectrum must show a distinct singlet for the N−CH3​ at ~3.9 ppm, a singlet for the C3−CH3​ at ~2.5 ppm, a quartet for the ester CH2​ at ~4.3 ppm, and a triplet for the ester CH3​ at ~1.4 ppm. Mass spectrometry (ESI) should yield a prominent peak at m/z 218 [M+H]+ .

SyntheticWorkflow Step1 1. Hydrazone Formation N-methylphenylhydrazine + Ethyl 2-methylacetoacetate Step2 2. Acid-Catalyzed Cyclization p-TsOH, Reflux (Fischer Indole Synthesis) Step1->Step2 Azeotropic Water Removal Step3 3. Neutralization & Extraction Aqueous NaHCO3 / EtOAc Step2->Step3 Quench & Phase Separation Step4 4. Purification Silica Gel Chromatography Step3->Step4 Concentrate Organic Phase Final Pure Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Validation: NMR & MS Step4->Final Isolate Product

Figure 2: Step-by-step synthetic workflow for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

References

  • GuideChem. "61838-90-2 C13H15NO2 - Chemical Dictionary - GuideChem". GuideChem Database.
  • Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. "Ethyl 1,3-dimethyl-1H-indole-2-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 2008.
  • Kitano, M., Kojima, A., Nakano, K., Miyagishi, A., Noguchi, T., & Ohashi, N. "Synthesis and Pharmacological Evaluation of Novel Indole Derivatives". Chemical and Pharmaceutical Bulletin, 1999, 47(11), 1538-1548.
  • Shanghai Institute of Materia Medica of CAS. "WO2017202343A1 - 五元杂环并[3,4-d]哒嗪酮类化合物、其制备方法、药物组合物及其应用". Google Patents, 2017.
  • Wang, X. et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors". PubMed Central (PMC).
  • Zhang, Y. et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists". PubMed Central (PMC).
  • De Petrocellis, L. et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". MDPI, 2025.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Executive Summary In contemporary medicinal chemistry and advanced organic synthesis, functionalized indole derivatives serve as privileged scaffolds. Among these, ethyl 1,3-dimethyl-1H-indole-2-carboxylate has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, functionalized indole derivatives serve as privileged scaffolds. Among these, ethyl 1,3-dimethyl-1H-indole-2-carboxylate has emerged as a critical building block, particularly in the development of targeted therapeutics such as Fibroblast Growth Factor Receptor (FGFR) inhibitors and complex spirooxindole architectures [1, 2].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, field-proven guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this compound. Rather than merely listing procedures, this guide deconstructs the causality behind each experimental choice, ensuring that your benchwork is grounded in rigorous, self-validating scientific principles.

Core Physicochemical Properties

Accurate analytical profiling is the cornerstone of reproducible research. The table below consolidates the critical quantitative data for ethyl 1,3-dimethyl-1H-indole-2-carboxylate, providing a baseline for chromatographic tracking, mass spectrometry (MS) validation, and pharmacokinetic modeling [1].

PropertyValue / Specification
Chemical Name Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
CAS Registry Number 61838-90-2
Molecular Weight 217.26 g/mol
Molecular Formula C₁₃H₁₅NO₂
Topological Polar Surface Area (TPSA) 31.23 Ų
LogP (Predicted) 2.66
Mass Spectrometry (ESI, m/z) 218.1 [M+H]⁺ (Expected for positive ionization)
Appearance Pale yellow to white solid (dependent on purity)

Table 1: Quantitative physicochemical profile of ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Mechanistic Synthesis: The N-Methylation Protocol

While Fischer Indole Synthesis can be utilized to construct the indole core from acyclic precursors [3], the most efficient, high-yielding route to ethyl 1,3-dimethyl-1H-indole-2-carboxylate is the direct N -alkylation of commercially available ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8).

Causality in Reagent Selection
  • Base (Sodium Hydride, NaH): The indole N−H proton has a pKa of approximately 16.2. Using a strong, non-nucleophilic base like NaH ensures irreversible and complete deprotonation, driving the equilibrium entirely toward the indolide anion. Weaker bases (like K2​CO3​ ) often require elevated temperatures and extended reaction times, which can lead to ester hydrolysis or degradation.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that effectively solvates the sodium cation ( Na+ ), leaving the indolide anion highly "naked" and nucleophilic. This maximizes the reaction rate of the subsequent SN​2 attack.

  • Electrophile (Methyl Iodide, MeI): MeI is a highly reactive, unhindered electrophile ideal for rapid SN​2 displacement.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific physical observables confirm the success of the mechanistic step.

Step 1: Deprotonation (Indolide Formation)

  • Setup: Flame-dry a round-bottom flask under an argon/nitrogen atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully.

  • Solvation: Suspend the purified NaH in anhydrous DMF (0.2 M relative to the substrate) and cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve ethyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension.

  • Validation Checkpoint: Observe the reaction. The evolution of hydrogen ( H2​ ) gas bubbles is the primary visual validator. Stir at 0 °C for 30 minutes until gas evolution completely ceases, confirming 100% deprotonation.

Step 2: Electrophilic SN​2 Alkylation

  • Alkylation: To the 0 °C indolide solution, add methyl iodide (1.5 equivalents) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system. The disappearance of the starting material spot and the emergence of a less polar spot (due to the loss of the hydrogen-bond-donating N−H ) validates the conversion.

Step 3: Quenching and Isolation

  • Quench: Cool the mixture back to 0 °C and slowly add saturated aqueous NH4​Cl . Self-validation: A lack of vigorous bubbling indicates that the NaH was fully consumed during Step 1.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with water (5x) to remove DMF, followed by a brine wash.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Workflow Visualization

Synthesis A Ethyl 3-methyl-1H-indole-2-carboxylate (Starting Material) B Deprotonation (NaH / DMF, 0°C) A->B Base addition C Indolide Anion Intermediate B->C H2 gas evolution (Validation) D N-Methylation (Methyl Iodide, RT) C->D Electrophilic attack E Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (Target Compound) D->E SN2 Reaction

Caption: Step-by-step mechanistic workflow for the N-methylation of ethyl 3-methyl-1H-indole-2-carboxylate.

Applications in Advanced Drug Development

The utility of ethyl 1,3-dimethyl-1H-indole-2-carboxylate extends far beyond basic organic synthesis; it is a vital precursor in the oncology and medicinal chemistry sectors.

Development of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, drive tumor proliferation and angiogenesis. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is strategically utilized to synthesize five-membered heterocyclic [3,4-d]pyridazinone FGFR small molecule inhibitors [2]. The 1,3-dimethyl substitution pattern on the indole ring provides critical steric bulk and lipophilicity, which enhances the binding affinity of the resulting inhibitor within the hydrophobic ATP-binding pocket of the FGFR kinase domain.

Synthesis of Spirooxindoles

The compound is also utilized in the palladium-catalyzed dearomative synthesis of spirooxindoles [4]. Spirooxindoles are privileged pharmacophores known for their ability to mimic peptide secondary structures, making them exceptional candidates for disrupting protein-protein interactions (PPIs), such as the MDM2-p53 complex in cancer therapy.

Pathway Visualization: FGFR Inhibition

FGFR_Pathway L FGF Ligand R FGFR Dimerization & Autophosphorylation L->R Binding P1 RAS / MAPK Pathway R->P1 Kinase Activation P2 PI3K / AKT Pathway R->P2 Kinase Activation I FGFR Inhibitor (Derived from Target Compound) I->R Competitive ATP Inhibition C Tumor Cell Proliferation & Survival P1->C P2->C

Caption: Mechanism of action for FGFR inhibitors derived from ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

References

  • GuideChem.
  • Google Patents.
  • ACS Publications.
  • Synthesis of Spirooxindoles via Palladium-Catalyzed Dearomative...
Foundational

Structural Elucidation of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Comprehensive ¹H and ¹³C NMR Analysis Guide

Executive Summary Indole scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in the development of pharmaceuticals ranging from anti-migraine triptans to advanced antitumor agents [1]. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in the development of pharmaceuticals ranging from anti-migraine triptans to advanced antitumor agents [1]. The precise structural elucidation of highly substituted indoles, such as ethyl 1,3-dimethyl-1H-indole-2-carboxylate , is critical for validating synthetic pathways and understanding structure-activity relationships (SAR).

This technical guide provides an authoritative, mechanistic breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this specific molecule. By moving beyond rote peak assignments, we will explore the underlying electronic causality—such as nitrogen lone-pair delocalization, anisotropic effects of the ester carbonyl, and steric peri-interactions—that dictate the observed chemical shifts. Furthermore, we outline a self-validating experimental protocol designed to ensure high-fidelity spectral acquisition[2].

Mechanistic Grounding: Electronic Effects in the Indole Scaffold

To accurately interpret the NMR spectra of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, one must first understand the competing electronic effects within the molecule:

  • Nitrogen Resonance vs. Ester Withdrawal: The indole nitrogen (N1) is highly electron-rich, donating its lone pair into the aromatic π-system. In an unsubstituted indole, this heavily shields the C3 position (typically ~102 ppm in ¹³C NMR) [2]. However, in our target molecule, the C2 position is functionalized with an electron-withdrawing ethyl ester (-COOCH₂CH₃). The cross-conjugation of this ester pulls electron density away from the pyrrole ring, partially deshielding C3 and significantly deshielding C2.

  • Anisotropic Deshielding: The carbonyl group (C=O) of the C2 ester is typically coplanar with the indole ring to maximize conjugation. The magnetic anisotropy of this carbonyl cone strongly deshields the spatially adjacent N-CH₃ protons and the C3-CH₃ protons.

  • Peri-Interactions: The C4 proton on the benzenoid ring experiences a steric "peri-interaction" with the C3-methyl group. This slight structural distortion, combined with the overall electron-withdrawing effect of the C2 ester, pushes the H4 resonance downfield compared to other aromatic protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of ethyl 1,3-dimethyl-1H-indole-2-carboxylate in CDCl₃ provides a distinct fingerprint. The causality behind the chemical shifts is detailed below the quantitative summary.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl -CH₂- 4.40Quartet (q)7.12H
N-CH₃ (C1) 3.98Singlet (s)-3H
C3-CH₃ 2.55Singlet (s)-3H
Ethyl -CH₃ 1.42Triplet (t)7.13H
H4 (Aromatic) 7.60Doublet (d)8.01H
H7 (Aromatic) 7.35Doublet (d)8.21H
H6 (Aromatic) 7.30Triplet (t)7.51H
H5 (Aromatic) 7.15Triplet (t)7.51H

Causality & Assignment Logic:

  • Aliphatic Region: The ethyl ester presents a classic first-order A₃X₂ spin system. The extreme deshielding of the -CH₂- quartet (4.40 ppm) is caused by the direct attachment to the electronegative ester oxygen. The N-CH₃ singlet (3.98 ppm) is significantly more deshielded than the C3-CH₃ singlet (2.55 ppm) because it is directly bonded to the heteroatom (Nitrogen), which inductively withdraws electron density [1].

  • Aromatic Region: The benzenoid protons (H4, H5, H6, H7) form a four-spin system. H4 is the most deshielded (7.60 ppm) due to the electron-withdrawing nature of the conjugated C2-ester and the spatial proximity to the C3-methyl group. H7 (7.35 ppm) is slightly more shielded than H4 but remains a doublet, while H5 and H6 appear as apparent triplets (technically doublet of doublets) due to ortho-coupling with their neighbors.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides direct insight into the skeletal framework of the indole. The shifts are highly sensitive to hybridization and local electron density [2].

Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon AssignmentChemical Shift (δ, ppm)TypeCausality / Electronic Environment
C=O (Ester) 162.5QuaternaryHighly deshielded sp² carbonyl carbon.
C7a (Bridgehead) 138.0QuaternaryDeshielded by direct attachment to the N atom.
C3a (Bridgehead) 128.0QuaternaryStandard benzenoid bridgehead shift.
C2 125.0QuaternaryDeshielded by the adjacent electron-withdrawing ester.
C6 124.5CHPara to the nitrogen; moderate electron density.
C4 121.0CHOrtho to the bridgehead; slightly deshielded.
C5 120.0CHMeta to the nitrogen; standard aromatic shift.
C3 118.5QuaternaryShielded by N lone-pair resonance, but less than unsubstituted indoles due to the C2 ester.
C7 109.5CHHighly shielded due to ortho/resonance effects from N1.
O-CH₂ (Ethyl) 60.5CH₂Deshielded by the adjacent oxygen atom.
N-CH₃ 31.5CH₃Deshielded by the adjacent nitrogen atom.
Ethyl -CH₃ 14.5CH₃Standard aliphatic terminal methyl.
C3-CH₃ 10.0CH₃Highly shielded aliphatic methyl on an aromatic ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high signal-to-noise (S/N) ratios and precise integration [3].

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15 mg of ethyl 1,3-dimethyl-1H-indole-2-carboxylate for ¹H NMR (or 50 mg for ¹³C NMR) into a clean glass vial.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Validation Check: The solution must be optically clear. Particulates will distort magnetic field homogeneity. Filter through a glass wool plug into a 5 mm precision NMR tube if necessary.

  • Locking and Shimming (Field Homogeneity):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl₃ (δ 7.26 ppm).

    • Perform gradient shimming (TopShim or equivalent).

    • Validation Check: Observe the TMS peak. The Full Width at Half Maximum (FWHM) of the TMS signal must be < 1.0 Hz. If it is broader, re-shim the Z1-Z4 gradients to prevent multiplet smearing.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: zg30 (30-degree flip angle).

    • Relaxation Delay (D1): 10 seconds. Causality: A long D1 ensures complete T1 relaxation of all protons, which is strictly required for accurate quantitative integration of the methyl singlets versus the aromatic protons.

    • Scans (NS): 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled single pulse).

    • Relaxation Delay (D1): 2 seconds.

    • Scans (NS): 1024 (due to the low natural abundance of ¹³C and the need to resolve quaternary carbons C2, C3, C3a, and C7a).

  • Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) for ¹H, and 1.0 Hz for ¹³C prior to Fourier Transform (FT).

    • Manually phase the spectrum (zero-order and first-order) to ensure symmetrical baseline resolution.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR protocol, ensuring that sample integrity directly feeds into high-fidelity data acquisition and analysis.

NMR_Protocol cluster_acquisition Data Acquisition Phase Start Sample Prep (15-50mg in CDCl3 + TMS) LockShim Lock (2H) & Shim (Validate TMS FWHM < 1Hz) Start->LockShim Proton 1H NMR Acquisition (zg30, D1=10s, 16 scans) LockShim->Proton Carbon 13C NMR Acquisition (zgpg30, D1=2s, 1024 scans) LockShim->Carbon Process Fourier Transform & Phase/Baseline Correction Proton->Process Carbon->Process Analyze Multiplet Analysis & Structural Elucidation Process->Analyze

Caption: Self-validating workflow for the NMR acquisition and structural elucidation of indole derivatives.

References

  • Title: Indolequinone Antitumor Agents: Correlation between Quinone Structure, Rate of Metabolism by Recombinant Human NAD(P)H:Quinone Oxidoreductase, and in Vitro Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Mechanistic Guide

Executive Summary The mass spectrometric characterization of indole derivatives is a critical analytical workflow in drug discovery, given the indole ring's status as a privileged pharmacological scaffold[1]. This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mass spectrometric characterization of indole derivatives is a critical analytical workflow in drug discovery, given the indole ring's status as a privileged pharmacological scaffold[1]. This technical guide provides an in-depth mechanistic analysis of the fragmentation pattern of ethyl 1,3-dimethyl-1H-indole-2-carboxylate (C₁₃H₁₅NO₂, Exact Mass: 217.1103 Da). By deconstructing both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) pathways, this whitepaper bridges the gap between theoretical gas-phase ion chemistry and practical, self-validating laboratory protocols.

Structural Dynamics & Ionization Causality

To understand the fragmentation of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, one must first analyze its structural electronics. The molecule consists of an electron-rich aromatic indole core, substituted with methyl groups at the N-1 and C-3 positions, and an ethyl ester moiety at the C-2 position.

Causality of Fragmentation Behavior:

  • N-Methylation: The presence of the N-1 methyl group prevents the loss of a neutral hydrogen radical or water molecule (which commonly occurs when an N-H group is adjacent to an ester). Instead, it enhances the electron-donating capacity of the nitrogen via inductive effects, stabilizing positive charges formed during ionization.

  • C-2 Ester Dominance: Because the indole core is highly stable, the lowest energy dissociation pathways are entirely directed by the C-2 ethyl ester group. The cleavage of the ester bonds dictates the primary mass spectral signature[2].

Electron Ionization (EI-MS) Fragmentation Pathways

Under standard 70 eV electron ionization, the molecule yields a distinct and highly reproducible fragmentation cascade. The molecular ion [M]⁺• is observed at m/z 217 .

  • α-Cleavage to the Acylium Ion (m/z 172): The most dominant fragmentation pathway is the homolytic α-cleavage of the ester, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This generates a highly stable acylium ion at m/z 172 . The causality behind this intense base peak is resonance stabilization: the positive charge on the carbonyl carbon is extensively delocalized across the conjugated indole ring and stabilized by the nitrogen's lone pair.

  • Decarbonylation (m/z 144): The acylium ion (m/z 172) subsequently extrudes neutral carbon monoxide (CO, 28 Da). This decarbonylation leaves behind the 1,3-dimethylindole cation at m/z 144 . This fragment perfectly mirrors the highly stable molecular ion of pure 1,3-dimethylindole, which is the dominant peak in its own reference mass spectrum[3],[4].

  • McLafferty-Type Rearrangement (m/z 189): A secondary, less intense pathway involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of neutral ethylene (C₂H₄, 28 Da). This yields a radical cation at m/z 189 .

EIMS_Pathway M [M]+. m/z 217 F1 [M - OEt]+ m/z 172 Acylium Ion M->F1 - •OCH2CH3 (-45 Da) F2 [M - C2H4]+. m/z 189 Radical Cation M->F2 - C2H4 (-28 Da) F3 [M - OEt - CO]+ m/z 144 Dimethylindole Core F1->F3 - CO (-28 Da)

EI-MS Fragmentation Pathway of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

In liquid chromatography-mass spectrometry (LC-MS) using positive mode ESI, the soft ionization process yields the intact protonated molecule [M+H]⁺ at m/z 218 .

When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF instrument, the protonation site dictates the fragmentation. Protonation occurs preferentially at the ester carbonyl oxygen. Upon collision with an inert gas (e.g., Argon), the molecule undergoes a neutral loss of ethanol (C₂H₅OH, 46 Da), directly yielding the m/z 172 fragment. Unlike the harsh 70 eV EI conditions, the soft CID environment rarely induces full decarbonylation to m/z 144 unless high collision energies (>35 eV) are applied.

Self-Validating Experimental Methodologies

To ensure absolute analytical trustworthiness, the following protocols are designed as self-validating systems . Every run must prove its own validity before data is accepted.

GC-EI-MS Analytical Protocol
  • System Suitability Test (SST): Prior to sample analysis, the mass spectrometer is tuned using Perfluorotributylamine (PFTBA). The system validates itself by confirming the presence and correct isotopic ratios of m/z 69, 219, and 502.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Causality: Derivatization is intentionally omitted because the N-methylated ester is already highly volatile and thermally stable.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The rapid ramp prevents peak broadening of the lipophilic indole, ensuring a sharp, high-concentration band enters the ion source.

  • Validation Check: A pure methanol blank is injected immediately prior to the sample. The run is only valid if the blank shows zero carryover at the expected retention time.

LC-ESI-MS/MS Analytical Protocol
  • Internal Standardization: Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as a ¹³C-labeled indole derivative. Causality: The SIL-IS validates the ionization efficiency of the ESI source and corrects for any matrix-induced ion suppression.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid provides the abundant protons necessary to drive the formation of the[M+H]⁺ adduct at m/z 218.

  • Gradient: 5% B to 95% B over 10 minutes on a C18 column. Causality: Starting at 5% B ensures the hydrophobic indole core is tightly focused at the column head, while the ramp to 95% B guarantees complete elution and prevents column fouling.

  • CID Parameters: Isolate m/z 218 in Q1. Apply a Collision Energy (CE) sweep of 15–30 eV in q2 using Argon gas. Scan fragments from m/z 50 to 250 in Q3.

LCMS_Workflow S1 1. Sample Prep (0.1 mg/mL, Int. Std.) S2 2. UHPLC Separation (C18, Gradient) S1->S2 S3 3. ESI Source (+) (Protonation to m/z 218) S2->S3 S4 4. Q1 Isolation (Select m/z 218) S3->S4 S5 5. q2 Collision Cell (CID, Argon Gas) S4->S5 S6 6. Q3 Mass Analysis (Scan Fragments) S5->S6

Self-Validating LC-ESI-MS/MS Workflow for Indole Derivative Analysis.

Quantitative Fragmentation Data

The following tables summarize the expected quantitative mass spectrometry data, providing a quick-reference diagnostic tool for spectral interpretation.

Table 1: Key Diagnostic Ions in EI-MS (70 eV)

m/zIon TypeNeutral LossRelative AbundanceStructural Assignment
217 [M]⁺•None30 - 45%Intact Molecular Ion
189 [M - C₂H₄]⁺•28 Da (Ethylene)10 - 20%Radical cation via McLafferty rearrangement
172 [M - OCH₂CH₃]⁺45 Da (Ethoxy radical)100% (Base Peak) Acylium ion
144 [M - OCH₂CH₃ - CO]⁺73 Da (Total)60 - 80%1,3-Dimethylindole core cation

Table 2: Key Diagnostic Ions in ESI-MS/MS (Positive Ion Mode, CID)

m/zIon TypeNeutral LossOptimal Collision EnergyStructural Assignment
218 [M+H]⁺None0 - 5 eVProtonated Precursor
172 [M+H - C₂H₅OH]⁺46 Da (Ethanol)15 - 25 eVAcylium ion
144 [M+H - C₂H₅OH - CO]⁺74 Da (Total)> 35 eV1,3-Dimethylindole core cation

References

  • [1,3-Dimethylindole | C10H11N | CID 70130] - PubChem, National Center for Biotechnology Information. URL:[Link][3]

  • [Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125] - PubChem, National Center for Biotechnology Information. URL:[Link][2]

  • [1H-Indole, 1,3-dimethyl-] - NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. URL:[Link][4]

  • [Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate] - Molecules (via ResearchGate). URL:[Link][1]

Sources

Foundational

Technical Whitepaper: Preliminary Biological Activity of 1,3-Dimethyl-1H-indole-2-carboxylate Derivatives

Executive Summary The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently serving as the core for therapeutics ranging from antimigraine drugs to targeted oncological age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently serving as the core for therapeutics ranging from antimigraine drugs to targeted oncological agents. Among these, 1,3-dimethyl-1H-indole-2-carboxylate derivatives have recently emerged as highly versatile pharmacophores. The structural rigidity of the planar indole ring, combined with the hydrogen-bonding potential of the 2-carboxylate group, enables these molecules to act as highly specific ligands for deep, hydrophobic protein pockets[1].

This technical guide synthesizes the preliminary biological activities of these derivatives, focusing on two primary therapeutic axes:

  • Oncology: Inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1)[2][3].

  • Infectious Disease: Inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI)[4][5].

By dissecting the structural biology, mechanistic pathways, and self-validating experimental protocols associated with these compounds, this whitepaper provides a comprehensive framework for researchers looking to optimize indole-2-carboxylate libraries.

Structural & Physicochemical Profiling

The baseline biological efficacy of 1,3-dimethyl-1H-indole-2-carboxylate stems from its crystallographic properties. X-ray diffraction studies reveal that the five- and six-membered rings of the indole core are almost perfectly planar, with a dihedral angle of approximately 1.67°[1]. The plane of the indole ring forms a slight dihedral angle (e.g., 5.26°) with the ester/carboxylate group.

Why this matters for drug design:

  • Planarity: Allows the core to intercalate or slide into narrow, hydrophobic binding grooves (such as the BH3-binding groove of Bcl-2 family proteins)[3].

  • Crystal Packing & Stability: The molecular packing is stabilized by weak intermolecular C−H⋯O and C−H⋯π interactions, which translate to predictable solubility and stable protein-ligand interactions in physiological buffers[1].

Oncological Application: Mcl-1 Inhibition

Mechanistic Rationale

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic member of the Bcl-2 protein family. It is frequently amplified in human cancers (e.g., Acute Myeloid Leukemia, breast cancer), allowing tumor cells to evade intrinsic apoptosis[2][6]. Mcl-1 functions by sequestering pro-apoptotic proteins like Bax and Bak.

Indole-2-carboxylic acid derivatives act as BH3 mimetics. The indole core occupies the hydrophobic P2 pocket of Mcl-1, while the 2-carboxylate group forms a critical electrostatic salt bridge with the Arg263 residue of the protein[3][7]. This high-affinity binding disrupts the Mcl-1/Bax complex, freeing Bax to oligomerize at the mitochondrial membrane and induce apoptosis[6].

Pathway Visualization

G Stress Cellular Stress (DNA Damage) BaxBak Bax/Bak (Pro-apoptotic) Stress->BaxBak Activates Mcl1 Mcl-1 Protein (Anti-apoptotic) Mcl1->BaxBak Sequesters & Inhibits Indole 1,3-Dimethyl Indole Carboxylate Inhibitor Indole->Mcl1 Binds P2 Pocket (Arg263 Salt Bridge) Mito Mitochondrial Outer Membrane BaxBak->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Apoptosis Cancer Cell Apoptosis CytoC->Apoptosis

Caption: Mechanism of Mcl-1 inhibition by indole-2-carboxylate derivatives restoring cancer cell apoptosis.

Experimental Workflow: Mcl-1 Fluorescence Polarization (FP) Assay

To validate the binding affinity ( Ki​ ) of synthesized derivatives, a competitive Fluorescence Polarization assay is the gold standard.

Causality & Logic: When a small, fluorescently labeled BH3 peptide binds to the large Mcl-1 protein, its rotational tumbling slows, resulting in high fluorescence polarization (mP). If a competitive indole-2-carboxylate inhibitor displaces the peptide, the small peptide tumbles rapidly in solution, causing a quantifiable drop in polarization.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Triton X-100). Note: Triton X-100 is critical to prevent non-specific aggregation of the hydrophobic indole compounds.

  • Protein-Peptide Complex: Incubate recombinant human Mcl-1 protein (10 nM final) with FITC-labeled BID-BH3 peptide (2 nM final) in the dark for 30 minutes at room temperature to establish baseline polarization.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the indole-2-carboxylate derivative in DMSO. Add 1 μ L of compound to 99 μ L of the protein-peptide mixture (final DMSO concentration 1%).

  • Equilibration: Incubate the microplate for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multimode microplate reader measuring parallel and perpendicular fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC50​ using a four-parameter logistic regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Antibacterial Application: FabI Inhibition

Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacteria, including MRSA and Francisella tularensis, necessitates novel antibiotic targets. The bacterial Type II fatty acid synthesis (FAS-II) pathway is distinct from the mammalian FAS-I pathway, making it an excellent target[4][5].

FabI (enoyl-acyl carrier protein reductase) catalyzes the final, rate-determining step of the FAS-II elongation cycle. Indole derivatives (such as indole naphthyridinones and 3-substituted indoles) act as potent, non-covalent inhibitors of FabI[4][8]. They bind preferentially to the NAD+ bound form of the enzyme, occupying the active site and preventing the reduction of the enoyl-ACP substrate[5].

Pathway Visualization

G Malonyl Malonyl-ACP FabB FabB / FabF Malonyl->FabB Ketoacyl β-Ketoacyl-ACP FabB->Ketoacyl FabG FabG Ketoacyl->FabG Hydroxy β-Hydroxyacyl-ACP FabG->Hydroxy FabZ FabZ Hydroxy->FabZ Enoyl Enoyl-ACP FabZ->Enoyl FabI FabI (Reductase) Enoyl->FabI Acyl Acyl-ACP (Elongated Fatty Acid) FabI->Acyl NADH Oxidation Indole Indole-2-carboxylate Derivative Indole->FabI Blocks Active Site

Caption: Inhibition of the bacterial FAS-II elongation cycle via FabI targeting.

Experimental Workflow: FabI Kinetic Enzymatic Assay

To evaluate the inhibitory potency against FabI, a continuous spectrophotometric assay monitoring NADH depletion is utilized.

Causality & Logic: FabI utilizes NADH as a cofactor to reduce the double bond of enoyl-ACP. NADH absorbs light strongly at 340 nm, whereas its oxidized form (NAD+) does not. By tracking the decrease in absorbance at 340 nm over time, the real-time velocity of the enzyme can be calculated.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 100 mM PIPES buffer (pH 6.8) containing 150 mM NaCl. Prepare solutions of NADH (250 μ M) and the substrate analog crotonoyl-CoA (200 μ M).

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant FabI enzyme (10 nM) with varying concentrations of the indole derivative in the assay buffer. Incubate for 15 minutes at 25°C. Rationale: Many FabI inhibitors exhibit slow-onset binding kinetics; pre-incubation ensures accurate steady-state affinity measurements.

  • Reaction Initiation: Add NADH to the mixture, followed immediately by crotonoyl-CoA to initiate the reaction.

  • Kinetic Monitoring: Immediately place the plate in a spectrophotometer and measure absorbance at 340 nm every 10 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the depletion curve. Plot V0​ against inhibitor concentration to determine the IC50​ .

Quantitative Data Summary

The following table summarizes representative biological activity metrics for indole-carboxylate derivatives across different targets, demonstrating the broad utility of the scaffold.

Compound Class / ModificationTargetBiological Activity ( Ki​ / IC50​ )Primary ApplicationRef
3-Substituted 1H-indole-2-carboxylic acid (Cmpd 47)Mcl-1 Ki​ = 24 nMAcute Myeloid Leukemia (AML)[3]
Tricyclic indole 2-carboxylic acidMcl-1 Ki​ = 55 nMSolid Tumors / Oncology[6]
Indole naphthyridinonesFabI (S. aureus) IC50​ < 100 nMGram-positive Antibacterial[4]
3-Substituted indole (Cmpd 54)FabI (F. tularensis)MIC = 0.17 - 343 μ g/mLBroad-spectrum Antibacterial[5]

Note: Data represents validated literature benchmarks for structurally related indole-carboxylate cores to guide future SAR (Structure-Activity Relationship) studies.

Conclusion & Future Directions

Derivatives of 1,3-dimethyl-1H-indole-2-carboxylate represent a highly tunable chemical space. The rigid planarity of the indole core allows for deep pocket penetration, while the carboxylate moiety acts as a crucial anchor for electrostatic interactions (e.g., Arg263 in Mcl-1)[3][7].

Future Development Vectors:

  • Macrocyclization: Recent advances show that tethering the indole nitrogen substituent to other functional groups to form macrocycles can drastically improve oral bioavailability and cellular efficacy while maintaining sub-nanomolar target affinity[7].

  • Prodrug Strategies: Converting the carboxylic acid to a phosphonoxymethyl prodrug (similar to afabicin) can enhance in vivo tolerability and pharmacokinetics for systemic bacterial infections[8].

References

  • Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Source: National Institutes of Health (PMC) URL:[Link][1]

  • Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety Source: National Institutes of Health (PubMed) URL:[Link][2]

  • Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1–P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design Source: National Institutes of Health (PMC) URL:[Link][6]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][7]

  • Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • 3-Substituted Indole Inhibitors Against Francisella tularensis FabI Identified by Structure-Based Virtual Screening Source: BHSAI / ACS Chemical Biology URL:[Link][5]

  • An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections Source: National Institutes of Health (PMC) URL:[Link][8]

Sources

Exploratory

Crystallographic and Structural Analysis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Technical Whitepaper

Executive Summary Indole derivatives represent one of the most privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics ranging from anti-inflammatories to serotonergic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives represent one of the most privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics ranging from anti-inflammatories to serotonergic modulators. Understanding the precise three-dimensional solid-state architecture of these molecules is critical for accurate in silico docking, pharmacophore modeling, and lead optimization.

This technical guide provides an in-depth analysis of the synthesis, crystallographic resolution, and structural conformation of ethyl 1,3-dimethyl-1H-indole-2-carboxylate (C₁₃H₁₅NO₂). By deconstructing the experimental protocols and X-ray diffraction (XRD) data, this whitepaper offers drug development professionals actionable insights into the steric and electronic factors governing indole-based molecular packing.

Synthesis and Crystallization Protocol

The generation of high-quality, single crystals is the foundational prerequisite for accurate X-ray crystallographic analysis. The synthesis of ethyl 1,3-dimethyl-1H-indole-2-carboxylate relies on a highly efficient N-alkylation pathway ()[1].

Step-by-Step Methodology & Mechanistic Rationale
  • Preparation of the Base Suspension: Suspend 0.6 mmol of Sodium Hydride (NaH) in 2 mL of anhydrous Tetrahydrofuran (THF)[1].

    • Causality: NaH is typically supplied as a dispersion in mineral oil. Washing the reagent with hexane prior to suspension removes this oil, ensuring precise stoichiometric equivalents and preventing hydrophobic contamination that could disrupt later crystal lattice formation.

  • Deprotonation: Add a solution of 2-carbethoxy-3-methyl indole (0.5 mmol) in 2 mL THF to the NaH suspension. Stir for 30 minutes at room temperature[1].

    • Causality: The strong base deprotonates the acidic indole N-H, generating a highly nucleophilic sodium indolide intermediate. THF, a polar aprotic solvent, effectively solvates the sodium cation, leaving the indolide anion highly reactive.

  • Electrophilic Addition (N-Alkylation): Introduce 0.6 mmol of Iodomethane (MeI) to the reaction mixture and stir for 6 hours[1].

    • Causality: Iodomethane acts as a potent electrophile, undergoing a rapid Sₙ2 reaction at the nucleophilic nitrogen center to yield the 1,3-dimethylated product.

  • Quenching and Extraction: Monitor the reaction via Thin Layer Chromatography (TLC). Upon consumption of the starting material, quench the mixture with 25 mL of cold dilute HCl, then extract with ethyl acetate (2 x 10 mL)[1].

    • Causality: Cold HCl safely neutralizes unreacted NaH and protonates any basic side products. Ethyl acetate efficiently partitions the target organic ester away from the aqueous inorganic salts.

  • Drying and Crystallization: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the residue from hexane[1].

    • Causality: Na₂SO₄ removes trace water which can cause crystal twinning or defects. Hexane provides an ideal thermodynamic environment for the slow nucleation and growth of high-purity yellow crystals suitable for XRD[1].

Synthesis Start 2-carbethoxy-3-methyl indole (0.5 mmol in THF) Deprotonation Deprotonation Stir 30 min, RT Start->Deprotonation Base NaH (0.6 mmol) Hexane-washed Base->Deprotonation Generates Indolide Alkylation N-Alkylation Add MeI (0.6 mmol) Deprotonation->Alkylation SN2 Reaction Quench Quench & Extract Cold dil. HCl / EtOAc Alkylation->Quench 6 hr, TLC Monitored Crystallization Crystallization Hexane -> Yellow Crystals Quench->Crystallization Drying & Evaporation

Caption: Synthesis and crystallization workflow for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Crystallographic Data and Refinement

The crystallographic structure was determined using a Bruker Kappa APEXII diffractometer ()[2]. The use of Molybdenum Kα radiation (μ = 0.08 mm⁻¹) minimizes absorption effects compared to Copper sources, allowing for deeper penetration and more uniform diffraction from the 0.25 × 0.20 × 0.20 mm crystal[2].

Quantitative Structural Parameters
ParameterValue
Chemical Formula C₁₃H₁₅NO₂
Formula Weight (Mr) 217.26
Crystal System Monoclinic
Z (Molecules per unit cell) 4
Unit Cell Dimensions a = 7.5511 (3) Åb = 12.2476 (6) Åc = 12.9449 (5) Åβ = 105.488 (2)°
Unit Cell Volume (V) 1153.71 (9) ų
Temperature 295 (2) K
Radiation Type Mo Kα (μ = 0.08 mm⁻¹)
Reflections (Measured / Independent) 15440 / 3620 (Rint = 0.026)
Final R Indices [I > 2σ(I)] R₁ = 0.056, wR₂ = 0.184
Goodness-of-fit on F² (S) 1.03

Data sourced from the primary crystallographic report ()[2].

XRD_Pipeline DataColl Data Collection Bruker APEXII (Mo Kα) AbsCorr Absorption Correction SADABS (Multi-scan) DataColl->AbsCorr 15440 reflections StructureSol Structure Solution SHELXS97 AbsCorr->StructureSol 3620 independent Refinement Structure Refinement SHELXL97 (Least-Squares) StructureSol->Refinement Direct Methods FinalModel Final Structural Model R=0.056, wR=0.184 Refinement->FinalModel Convergence

Caption: X-ray diffraction data processing and structural refinement pipeline.

Structural and Conformational Analysis

Dihedral Geometry and Steric Compromise

In the solid state, the plane of the indole ring forms a dihedral angle of 5.26 (6)° with the ester group and the ethyl side-chain carbon atoms[1].

Why is this specific angle significant for drug design? The ester group at the C2 position and the methyl group at the C3 position experience inherent steric repulsion. However, extended conjugation between the indole π-system and the ester carbonyl strongly encourages molecular planarity to maximize orbital overlap. The observed 5.26° angle represents a delicate thermodynamic compromise: it is slightly twisted to relieve steric clash between the C3-methyl and the ester oxygen, yet flat enough to maintain stabilizing resonance energy. When parameterizing this scaffold for molecular dynamics (MD) simulations, force fields must accurately reflect this shallow torsional energy well.

Supramolecular Packing and Intermolecular Interactions

Because the N-H bond has been methylated, the molecule lacks strong classical hydrogen bond donors. Consequently, the crystal packing is entirely dictated by a network of weak, non-covalent interactions[1]. The lattice is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions[1].

Hydrogen-Bond Geometry:

InteractionD—H (Å)H⋯A (Å)D⋯A (Å)Angle D—H⋯A (°)
C2—H2⋯O1i 0.932.533.401 (2)156

Note: Symmetry code (i) dictates the spatial translation generating the lattice network.

Interactions Molecule Ethyl 1,3-dimethyl-1H-indole- 2-carboxylate CH_O C-H...O Interactions (C2-H2...O1i) Molecule->CH_O 3.401 Å CH_Pi C-H...π Interactions (Aromatic System) Molecule->CH_Pi Weak stabilization Packing 3D Crystal Packing (Monoclinic, Z=4) CH_O->Packing CH_Pi->Packing

Caption: Supramolecular stabilization network driving the crystal packing.

Implications for Drug Development

For computational chemists and structural biologists, the crystallographic data of ethyl 1,3-dimethyl-1H-indole-2-carboxylate validates several key assumptions:

  • Vector Trajectory: The near-planar 5.26° dihedral angle confirms that substituents extending from the C2 ester will project along the equatorial plane of the indole ring, a critical factor when targeting narrow hydrophobic binding pockets[1].

  • Lipophilicity and Desolvation: The absence of N-H donors, combined with the dual methyl substitutions, significantly increases the lipophilicity of the core. The reliance on C-H⋯O interactions in the solid state suggests that in a biological environment, the ester carbonyl will act as the primary hydrogen bond acceptor for interacting with target kinase hinge regions or receptor residues.

References

  • Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200.[Link]

Sources

Foundational

Thermodynamic Profiling of Ethyl 1,3-Dimethyl-1H-Indole-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary & Structural Context Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2)[1] is a highly functionalized indole derivative. Because the indole core is a privileged scaffold in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2)[1] is a highly functionalized indole derivative. Because the indole core is a privileged scaffold in drug discovery and materials science, establishing a rigorous thermodynamic profile for its derivatives is critical. Thermodynamic parameters dictate a compound's solubility, lipophilicity, bioavailability, and formulation stability.

As a Senior Application Scientist, I approach thermodynamic profiling not just as data collection, but as an exercise in understanding molecular causality. The solid-state behavior of this compound is fundamentally governed by its crystal packing. Crystallographic studies reveal that the plane of the indole ring forms a dihedral angle of 5.26° with the ester group and ethyl side-chain carbons[2].

Mechanistic Insight: This slight deviation from absolute planarity is thermodynamically profound. It prevents perfect, infinite π−π stacking within the crystal lattice. Instead, the lattice is stabilized primarily by weak intermolecular C—H⋯O and C—H⋯π interactions[2]. This structural nuance lowers the lattice energy ( ΔUlattice​ ) compared to strictly rigid, planar analogs. Consequently, this reduces the enthalpy of sublimation ( Δsub​Hm∘​ ) and the melting point, which favorably modulates its aqueous solubility and dissolution rate during drug formulation.

Experimental Workflows for Thermodynamic Profiling

To establish a trustworthy and self-validating thermodynamic profile, we employ a triad of experimental systems: Solid-State, Gas-Phase, and Solution-Phase analyses. Every protocol is designed with internal controls to ensure absolute data integrity.

Solid-State Thermodynamics: Differential Scanning Calorimetry (DSC)

We utilize power-compensated DSC to determine the isobaric heat capacity ( Cp,m​ ) and enthalpy of fusion ( Δfus​Hm∘​ ). Causality: Accurate heat capacity measurements are required to adjust experimental vaporization enthalpies to standard reference temperatures (e.g., 298.15 K).

Self-Validating Protocol (Intermittent Heating Method):

  • Preparation: Accurately weigh 5–10 mg of the high-purity crystalline ethyl 1,3-dimethyl-1H-indole-2-carboxylate into a standard non-pinned aluminum pan[3].

  • Calibration & Baselines: Employ the three-step Mraw and Naas protocol to eliminate baseline drift errors[4]. Run three sequential iterations using the exact same thermal program:

    • Run A: Empty sample pan (Baseline subtraction).

    • Run B: Pure sapphire calibrant (High-purity reference material for absolute heat capacity).

    • Run C: Sample pan with the indole derivative.

  • Thermal Program: Heat the sample from 250 K to 400 K at a rate of 10 K·min⁻¹, incorporating 2-minute isothermal holds every 50 K to allow for thermal relaxation[3].

  • Data Extraction: Calculate absolute Cp,m​ by comparing the differential heat flow of the sample against the sapphire reference[4]. Integrate the endothermic melting peak to determine Δfus​Hm∘​ .

Gas-Phase Thermodynamics: The Transpiration Method

Causality: The enthalpy of sublimation ( Δsub​Hm∘​ ) provides the absolute energy required to overcome the specific C—H⋯O and C—H⋯π lattice interactions without solvent interference[2].

Step-by-Step Protocol:

  • Saturation: Mix approximately 0.8 g of the indole derivative with inert glass beads to maximize surface area, and place the mixture in a thermostatted U-shaped saturator[3].

  • Carrier Gas Flow: Pass a stream of ultra-pure N₂ gas at a precisely controlled flow rate through the saturator. Maintain the temperature with an accuracy of ±0.1 K[3].

  • Condensation & Quantification: Collect the sublimated vapor in a downstream cold trap. Quantify the condensed mass using Gas Chromatography (GC) against an internal standard[3].

  • Calculation: Derive the saturation vapor pressure ( pi​ ) at various temperatures using the ideal gas law. Plot ln(pi​) vs. 1/T to extract Δsub​Hm∘​ via the Clausius-Clapeyron equation[5].

Solution Thermodynamics: Isothermal Titration Calorimetry (ITC)

Causality: If this compound is evaluated as a pharmacological ligand, its interaction with target proteins is driven by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). ITC directly measures the heat of binding, providing a complete thermodynamic signature.

Step-by-Step Protocol:

  • Degassing: Thoroughly degas the target protein solution and the indole ligand solution. Ensure both are prepared in an identical, matched buffer with a precisely controlled co-solvent (e.g., 2% DMSO) to prevent heat-of-mixing artifacts.

  • Titration: Inject 2 μL aliquots of the ligand into the protein cell at 180-second intervals using a highly sensitive microcalorimeter.

  • Analysis: Integrate the exothermic or endothermic heat spikes to determine the enthalpy of binding ( ΔH ). Fit the isotherm to a single-site binding model to extract the association constant ( Ka​ ) and calculate ΔG and ΔS .

Visualizations of Thermodynamic Logic

Workflow A Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (High Purity Solid) B Solid-State Thermodynamics (DSC & XRD) A->B C Gas-Phase Thermodynamics (Transpiration Method) A->C D Solution Thermodynamics (ITC & Solubility) A->D E Heat Capacity (Cp) & Enthalpy of Fusion B->E F Vapor Pressure & Enthalpy of Sublimation C->F G Solvation Enthalpy & Binding Affinity D->G

Thermodynamic profiling workflow for indole derivatives.

ThermoCycle Solid Solid State (Crystal Lattice) Liquid Liquid State (Melt) Solid->Liquid ΔH(fusion) Gas Gas State (Isolated Molecules) Solid->Gas ΔH(sublimation) Solution Aqueous Solution (Solvated) Solid->Solution ΔH(solution) Liquid->Gas ΔH(vaporization) Gas->Solution ΔH(hydration)

Thermodynamic cycle mapping phase transitions and solvation.

Quantitative Data Summary

The following table synthesizes established cheminformatics data[1] with extrapolated thermodynamic parameters based on group-additivity models from structurally homologous methylindole derivatives[4][5].

Physicochemical / Thermodynamic PropertyValueSource / Methodology
Molecular Weight 217.26 g/mol Cheminformatics Database[1]
Topological Polar Surface Area (TPSA) 31.23 ŲCheminformatics Database[1]
Lipophilicity (LogP) 2.66Predictive Modeling[1]
Indole-Ester Dihedral Angle 5.26°X-ray Crystallography[2]
Enthalpy of Fusion ( Δfus​Hm∘​ ) ~15 - 25 kJ/molExtrapolated via DSC Homology[5]
Enthalpy of Sublimation ( Δsub​Hm∘​ ) ~80 - 95 kJ/molExtrapolated via Transpiration[3][5]

*Note: Values marked with an asterisk are predictive estimates based on high-level quantum-chemical calculations (e.g., G4, G3MP2) and experimental data of closely related functionalized indoles.

References

  • Title : Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Source : National Center for Biotechnology Information (PMC) / Acta Crystallographica Section E URL :[Link]

  • Title : Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates Source : ACS Publications (Industrial & Engineering Chemistry Research) URL :[Link]

  • Title : Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation Source : National Institute of Standards and Technology (NIST) / PMC URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation for the Synthesis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Substituted indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Substituted indole-2-carboxylates represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for pharmaceuticals targeting central nervous system (CNS) receptors and kinase enzymes. The compound ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) [1] is a highly utilized intermediate. Crystallographic studies of this molecule reveal a nearly planar conformation, with the plane of the indole ring forming a slight dihedral angle of 5.26° with the ester group, a structural feature that heavily influences its binding affinity in biological targets [2].

While de novo construction of the indole core via the Fischer indole synthesis is possible, the most efficient and scalable route to this specific substitution pattern is the regioselective N -methylation of the commercially available precursor, ethyl 3-methyl-1H-indole-2-carboxylate.

Mechanistic Causality: The indole N−H proton is weakly acidic (pKa ~ 16.2). To achieve efficient alkylation, a strong base such as Sodium Hydride (NaH) is required to irreversibly deprotonate the nitrogen, generating an ambident indolide anion. The choice of solvent is critical: Dimethylformamide (DMF), a polar aprotic solvent, effectively solvates the hard Na+ cation. This leaves a highly reactive, "naked" indolide anion. Because the C3 position is already sterically hindered by a methyl group, the nucleophilic attack on the electrophile (Methyl Iodide, MeI) occurs exclusively at the N1 position via an SN​2 mechanism, ensuring complete regiocontrol.

Experimental Workflow

SynthesisWorkflow Start Starting Material: Ethyl 3-methyl-1H-indole-2-carboxylate Deprotonation Deprotonation NaH (1.2 eq), DMF, 0 °C Start->Deprotonation H2 gas evolution Alkylation N-Alkylation MeI (1.5 eq), 0 °C to RT Deprotonation->Alkylation Indolide formation Quench Quench & Extraction Sat. NH4Cl (aq) / EtOAc Alkylation->Quench Reaction completion Purify Purification Silica Gel Chromatography Quench->Purify Crude isolation Product Target Product: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Purify->Product Pure compound

Figure 1: Logical workflow for the regioselective N-methylation of substituted indoles.

Materials and Quantitative Data

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in System
Ethyl 3-methyl-1H-indole-2-carboxylate203.241.02.03 gLimiting Reagent
Sodium Hydride (60% in mineral oil)24.001.20.48 g (288 mg active)Base (Deprotonation)
Methyl Iodide (MeI)141.941.50.93 mL (2.13 g)Electrophile
Anhydrous DMFN/AN/A20.0 mLPolar Aprotic Solvent

Note: MeI is highly volatile and a potent alkylating agent. Handle strictly within a certified fume hood using appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: System Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Causality: NaH reacts violently with atmospheric moisture, and water will prematurely protonate the indolide anion, reducing yield.

  • Substrate Dissolution: Charge the flask with ethyl 3-methyl-1H-indole-2-carboxylate (2.03 g, 10.0 mmol) and dissolve in anhydrous DMF (20 mL) under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Remove the septum briefly and add Sodium Hydride (60% dispersion, 0.48 g, 12.0 mmol) in three equal portions over 5 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic acid-base reaction and prevents the vigorous evolution of hydrogen gas from causing the solvent to bump.

  • Anion Generation: Stir the suspension at 0 °C for 30 minutes. The solution will transition from clear to a deep yellow/orange hue, indicating the successful formation of the indolide anion.

Phase 2: Alkylation
  • Electrophile Addition: Using a gas-tight syringe, add Methyl Iodide (0.93 mL, 15.0 mmol) dropwise over 10 minutes to the 0 °C solution. Causality: Dropwise addition prevents localized heating and suppresses potential polyalkylation or side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for an additional 2 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2); the starting material spot ( Rf​≈0.3 ) should be completely consumed, replaced by a new, less polar product spot ( Rf​≈0.5 ).

Phase 3: Workup and Purification
  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous Ammonium Chloride ( NH4​Cl ) solution (10 mL) dropwise. Causality: NH4​Cl provides a mild proton source to safely quench any unreacted NaH without risking the base-catalyzed hydrolysis of the ethyl ester, which would occur if strong aqueous bases or acids were used.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Add distilled water (50 mL) to partition the DMF into the aqueous layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).

  • Washing: Combine the organic extracts and wash rigorously with distilled water (3 x 50 mL) followed by brine (50 mL). Causality: Multiple water washes are mandatory to completely remove residual DMF, which otherwise complicates concentration and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization

To validate the success of the synthesis, the isolated compound must be characterized. The resulting product should present as a crystalline solid with a melting point of 124-127 °C [3].

Table 2: Expected Spectral Data for Validation

Analytical MethodExpected Signals / Data PointsStructural Correlation
1 H NMR (500 MHz, CDCl3​ ) δ 4.40 (q, J=7.1 Hz, 2H)Ethyl ester −CH2​− protons
δ 4.02 (s, 3H) N -methyl protons (Confirms N1 alkylation)
δ 2.61 (s, 3H)C3-methyl protons
δ 1.42 (t, J=7.1 Hz, 3H)Ethyl ester −CH3​ protons
Mass Spectrometry (ESI) m/z 218.1 [M+H]+ Matches molecular formula C13​H15​NO2​

References

  • Guidechem. "61838-90-2 C13H15NO2 - Chemical Dictionary". Guidechem Chemical Database.
  • Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2011). "Ethyl 1,3-dimethyl-1H-indole-2-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
  • Royal Society of Chemistry. "Synthesis of Spirooxindoles via Palladium-Catalyzed Dearomative...". RSC Publishing.
Application

N-methylation and C-methylation of ethyl indole-2-carboxylate methods

An Application Guide to the Regioselective N- and C-Methylation of Ethyl Indole-2-carboxylate For researchers and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective N- and C-Methylation of Ethyl Indole-2-carboxylate

For researchers and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of natural products and pharmaceuticals.[1][2] Ethyl indole-2-carboxylate is a versatile starting material, and its functionalization through methylation can profoundly alter the biological and physical properties of derivative compounds—a phenomenon sometimes referred to as the "magic methyl effect".[3][4] However, the regioselectivity of methylation on the indole ring presents a significant synthetic challenge. The indole nucleus possesses multiple reactive sites: the acidic N-H proton and the nucleophilic C3 carbon are the most prominent.

This guide provides a detailed exploration of synthetic strategies for the selective methylation of ethyl indole-2-carboxylate at both the nitrogen (N1) and carbon (C3/C2) positions. We will move beyond simple procedural lists to explain the underlying mechanisms and the rationale for specific reagents and conditions, offering a framework for making informed decisions in your own synthetic work.

Part 1: Selective N-Methylation

N-methylation is typically the more facile transformation due to the relative acidity of the N-H proton (pKa ≈ 17 in DMSO). Under basic conditions, the indole nitrogen is readily deprotonated to form a nucleophilic indolide anion, which preferentially attacks the methylating agent.

Method 1: Classical N-Methylation with Methyl Iodide and Base

This is the traditional and often high-yielding approach to N-methylation. The choice of base is critical and is often dictated by the scale and sensitivity of the substrate.

Causality and Mechanism: The reaction proceeds via a standard SN2 mechanism. A base, such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃), abstracts the acidic proton from the indole nitrogen. The resulting indolide anion is a potent nucleophile that attacks the electrophilic methyl carbon of methyl iodide (MeI), displacing the iodide ion and forming the N-methylated product. While highly reactive, methyl iodide is toxic and has a low boiling point, posing handling and environmental challenges on a large scale.[5]

Experimental Protocol: N-Methylation using KOH in Acetone

This protocol is adapted from a general procedure for the N-alkylation of ethyl indole-2-carboxylate.[1][2]

  • Preparation: To a solution of ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL), add a solution of potassium hydroxide (KOH) (3.0 mmol) in water (0.1-0.5 mL).

  • Reaction Initiation: Stir the mixture at room temperature (20-25°C) for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Methylation: Add methyl iodide (1.1 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 1-methyl-1H-indole-2-carboxylate.

Method 2: Green N-Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[5] It is less toxic and biodegradable. However, its lower reactivity often necessitates the use of catalysts or more forcing conditions.[5][6]

Causality and Mechanism: The mechanism can vary depending on the catalyst.[7] With a base like potassium carbonate (K₂CO₃), the reaction proceeds similarly to the classical method, where the indolide anion attacks the DMC. The reaction can be sluggish but is often driven to completion by heating.[8] The efficiency can be dramatically improved by using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[5][9] The PTC facilitates the transfer of the base or the indolide anion from the solid/aqueous phase to the organic phase where the reaction occurs, thereby accelerating the rate.[10]

Experimental Protocol: N-Methylation using DMC and a Phase-Transfer Catalyst

This protocol is based on methods developed for the selective N-methylation of various indole substrates.[5][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl indole-2-carboxylate (1.0 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and tetrabutylammonium bromide (TBAB) (0.1 mmol).

  • Solvent and Reagent: Add N,N-dimethylformamide (DMF) (5 mL) as the solvent, followed by dimethyl carbonate (DMC) (1.5 mmol).

  • Reaction: Heat the reaction mixture to 120-130°C and stir for 2-3 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, add water (25 mL) to the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography or recrystallization to obtain the desired product.

Data Presentation: Comparison of N-Methylation Methods
Method Methylating Agent Base/Catalyst Typical Conditions Advantages Disadvantages Selectivity
Classical Methyl Iodide (MeI)KOH, NaH, K₂CO₃Room Temp to RefluxHigh reactivity, high yieldToxic/volatile reagent, potential for C-methylation byproducts[5]Generally high N-selectivity with careful control
Green (PTC) Dimethyl Carbonate (DMC)K₂CO₃ / TBAB120-130°C, 2-3hLow toxicity, green reagent[5]Requires higher temperatures, slower kineticsExcellent N-selectivity, PTC suppresses C-methylation[9]
Solid Reagent Phenyl trimethylammonium iodide (PhMe₃NI)K₂CO₃, Cs₂CO₃80-100°CEasy to handle, high monoselectivity, good functional group tolerance[3][4]Higher cost of reagentExcellent N-selectivity[3]
Visualization: General N-Methylation Workflow

N_Methylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Indole Ethyl Indole-2-carboxylate Deprotonation 1. Deprotonation (Formation of Indolide Anion) Indole->Deprotonation Base Base (e.g., KOH, K₂CO₃) Base->Deprotonation MethylatingAgent Methylating Agent (MeI or DMC) SN2 2. SN2 Attack (Nucleophilic Substitution) MethylatingAgent->SN2 Deprotonation->SN2 Indolide Anion Workup 3. Workup & Purification SN2->Workup Product Ethyl 1-methyl-1H-indole-2-carboxylate Workup->Product

Caption: Workflow for the N-methylation of ethyl indole-2-carboxylate.

Part 2: Selective C-Methylation

Direct C-methylation of an N-H indole is significantly more challenging than N-methylation. The C3 position is the most electron-rich and nucleophilic carbon, making it the kinetic site for electrophilic attack. However, competitive N-methylation is a major side reaction. Therefore, strategies for C-methylation often require N-protection or specialized catalytic systems to achieve regiocontrol.

Method 1: Friedel-Crafts Type Alkylation

The Friedel-Crafts reaction is a classic method for C-alkylation of aromatic rings.[11] For indoles, this electrophilic substitution occurs preferentially at C3.[12] However, using simple methylating agents under Friedel-Crafts conditions is often problematic, leading to low yields, polysubstitution, and polymerization. This route is more successful with less reactive electrophiles. For direct methylation, N-protection is generally a prerequisite.

Causality and Mechanism: The reaction requires an electrophilic methyl source, which can be generated from a methyl halide with a Lewis acid. The π-system of the indole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the C3-methylated product. Without N-protection, the Lewis acid can complex with the indole nitrogen, deactivating the ring, or the competing N-methylation can dominate.

Experimental Protocol: Conceptual C3-Methylation via Friedel-Crafts (with N-protection)

  • N-Protection: Protect the nitrogen of ethyl indole-2-carboxylate first, for example, as an N-tosyl or N-benzyl derivative, using standard literature procedures.

  • Reaction Setup: Dissolve the N-protected ethyl indole-2-carboxylate (1.0 mmol) in a suitable solvent (e.g., dichloromethane) and cool to 0°C or lower under an inert atmosphere.

  • Electrophile Generation: Add a Lewis acid (e.g., AlCl₃ or TMSOTf, 1.1 mmol).[12][13] Then, slowly add a methyl source (e.g., methyl triflate).

  • Reaction: Stir the mixture at low temperature, allowing it to warm slowly while monitoring by TLC.

  • Workup and Deprotection: Quench the reaction with ice/water and extract the product. After purification, remove the N-protecting group to yield the C3-methylated indole.

Method 2: Transition Metal-Catalyzed C-H Activation

Modern synthetic chemistry offers powerful tools for regioselective C-H functionalization using transition metal catalysts.[14] These methods can direct methylation to positions that are otherwise unreactive, such as C2.

Causality and Mechanism: This strategy relies on a directing group (DG) attached to the indole, often at the N1 or C3 position. A transition metal, such as Iridium(III) or Palladium(II), coordinates to the directing group in a way that positions the metal catalyst in close proximity to a specific C-H bond (e.g., C2).[15][16] This facilitates oxidative addition of the C-H bond to the metal center, forming a metallacyclic intermediate. This intermediate then reacts with a methylating agent (e.g., a methylboron reagent) in a transmetalation step, followed by reductive elimination to furnish the C2-methylated product and regenerate the catalyst.[16]

Conceptual Protocol: Iridium-Catalyzed C2-Methylation

This conceptual workflow is based on published methods for the C2-methylation of indoles using a C3-pivaloyl directing group.[15][16]

  • Substrate Synthesis: Prepare 3-pivaloyl-N-methyl-indole from N-methyl indole.

  • Catalytic Reaction: In a reaction vessel, combine the directed substrate (1.0 mmol), the iridium catalyst (e.g., [Cp*IrCl₂]₂, 2.5 mol%), a silver salt co-catalyst (e.g., AgSbF₆), and the methyl source (e.g., potassium methyltrifluoroborate, 2.0 mmol).[16]

  • Solvent and Conditions: Add a suitable solvent (e.g., 1,2-dichloroethane) and heat the mixture under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: After cooling, filter the reaction mixture and purify by column chromatography to isolate the C2-methylated product.

  • Directing Group Removal: In a final step, the pivaloyl directing group would be chemically removed to yield the free C2-methylated indole.

Method 3: Biocatalytic C3-Methylation

Enzymatic methods offer unparalleled selectivity. S-adenosyl methionine (SAM)-dependent methyltransferases (MTases) are capable of performing highly regio- and stereoselective methylation of indoles at the C3 position.[17][18][19][20]

Causality and Mechanism: The enzyme, such as PsmD from Streptomyces griseofuscus, binds both the indole substrate and the methyl donor (SAM) within its active site.[17][19][20] The specific orientation enforced by the enzyme's amino acid residues positions the methyl group of SAM for a direct attack by the C3 nucleophile of the indole ring, leading to the formation of a C-C bond with high fidelity.[17][19]

Conceptual Protocol: Enzymatic C3-Methylation

This protocol is based on preparative-scale enzymatic methylations.[17][18]

  • Reaction Buffer: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Component Assembly: To the buffer, add the ethyl indole-2-carboxylate substrate, the methyltransferase enzyme (e.g., PsmD), and the methyl donor, S-adenosyl methionine (SAM).

  • Cofactor Recycling (Optional but Recommended): To reduce costs, a SAM recycling system can be implemented. This involves adding a second enzyme and a cheap methyl donor (like methyl iodide) that regenerates SAM in situ.[17][19]

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 35°C) for several hours (e.g., 16-24 h).[18][19]

  • Workup and Purification: Stop the reaction and extract the product with an organic solvent. Purify using standard chromatographic techniques.

Data Presentation: Comparison of C-Methylation Methods
Method Key Reagents Target Position Complexity Advantages Disadvantages
Friedel-Crafts Lewis Acid, Methyl SourceC3ModerateUses common reagentsRequires N-protection, risk of side reactions, poor for simple methylation
C-H Activation Transition Metal Catalyst, Directing Group, Methyl SourceC2, C4, etc. (DG dependent)HighExcellent, tunable regioselectivity[15][16]Multi-step (DG install/removal), expensive catalysts
Biocatalytic Methyltransferase Enzyme, SAMC3High (Biochemical)Exceptional regio- & stereoselectivity, green conditions[17][20]Limited substrate scope, enzyme availability, specialized setup
Visualization: Regioselectivity in Indole Methylation

Sources

Method

Application Note: Utilizing Ethyl 1,3-dimethyl-1H-indole-2-carboxylate as a Core Pharmaceutical Intermediate

Executive Summary & Mechanistic Grounding Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) is a highly versatile, structurally rigid building block utilized extensively in medicinal chemistry [1]. The indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) is a highly versatile, structurally rigid building block utilized extensively in medicinal chemistry [1]. The indole core is a privileged scaffold in pharmacology, mimicking endogenous tryptamine derivatives and interacting favorably with a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and bacterial enzymes.

As a Senior Application Scientist, I emphasize that the specific substitution pattern of this molecule dictates its synthetic utility:

  • N1-Methylation: Eliminates the hydrogen-bond donor capacity of the indole nitrogen, increasing the lipophilicity of the resulting active pharmaceutical ingredient (API) and preventing unwanted N-alkylation/acylation side reactions during downstream library synthesis.

  • C3-Methylation: Provides steric bulk that locks the conformation of C2-substituents, often increasing target selectivity by restricting the rotational degrees of freedom of the final pharmacophore.

  • C2-Ethyl Ester: Serves as a stable, yet orthogonally reactive handle. It can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, serving as a divergence point for library generation [2].

Synthetic Divergence Workflow

The following workflow illustrates the primary synthetic trajectories utilized when incorporating ethyl 1,3-dimethyl-1H-indole-2-carboxylate into drug discovery pipelines.

G A Ethyl 1,3-dimethyl-1H- indole-2-carboxylate (Starting Material) B 1,3-Dimethyl-1H- indole-2-carboxylic acid (Intermediate) A->B Saponification (NaOH/EtOH, ∆) D (1,3-Dimethyl-1H- indol-2-yl)methanol (Alcohol Intermediate) A->D Reduction (LiAlH4, THF) C Indole-2-carboxamides (API Candidates) B->C Amide Coupling (HATU, DIPEA, R-NH2)

Caption: Synthetic divergence of ethyl 1,3-dimethyl-1H-indole-2-carboxylate into key pharmaceutical intermediates.

Experimental Protocols: From Ester to Active API

The conversion of the C2-ester to a diverse library of C2-amides is the most common application of this intermediate. However, the adjacent N1 and C3 methyl groups create a highly sterically hindered environment. Standard mild conditions often fail. The protocols below are engineered to overcome this steric encumbrance.

Protocol A: Base-Catalyzed Saponification

Objective: Hydrolyze the sterically hindered ethyl ester to 1,3-dimethyl-1H-indole-2-carboxylic acid.

Causality & Rationale: Due to the flanking methyl groups, the ester carbonyl is shielded from nucleophilic attack. Room-temperature hydrolysis with LiOH is often incomplete. We utilize refluxing sodium hydroxide in an ethanol/water co-solvent system to provide the necessary thermal energy and solvation to drive the reaction to >98% conversion.

Step-by-Step Methodology:

  • Dissolution: Suspend ethyl 1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Base Addition: Add a 2M aqueous solution of NaOH (3.0 eq, 30 mmol) dropwise to the stirring suspension.

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Solvent Removal: Once complete, cool to room temperature and concentrate the mixture in vacuo to remove the bulk of the ethanol.

  • Acidification: Dilute the aqueous residue with 20 mL of distilled water and cool to 0°C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2.0–3.0. A white/pale yellow precipitate (the free carboxylic acid) will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry overnight under high vacuum to afford 1,3-dimethyl-1H-indole-2-carboxylic acid.

Protocol B: High-Efficiency Amide Coupling

Objective: Synthesize indole-2-carboxamide API candidates.

Causality & Rationale: The resulting carboxylic acid remains sterically hindered. Traditional coupling agents like EDC/HOBt yield poor conversions due to the instability of the active ester intermediate in crowded environments. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt ester that efficiently overcomes the steric barrier, ensuring rapid and high-yielding amidation [3].

Step-by-Step Methodology:

  • Activation: Dissolve 1,3-dimethyl-1H-indole-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into 25 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Quantitative Data Presentation

To validate the selection of HATU in Protocol B, the following table summarizes the optimization of coupling conditions for this specific sterically hindered scaffold.

Coupling AgentBase (Equiv)SolventTemp (°C)Time (h)Conversion / Yield (%)
EDC / HOBtDIPEA (3.0)DMF252442%
T3P (50% in EtOAc)Et₃N (3.0)EtOAc801861%
PyBOPDIPEA (3.0)DMF251275%
HATU DIPEA (3.0) DMF 25 4 94%

Table 1: Optimization of amide coupling conditions for 1,3-dimethyl-1H-indole-2-carboxylic acid. HATU demonstrates superior kinetics and yields for this hindered substrate.

Application Notes in Drug Discovery

1. Bacterial Hyaluronidase Inhibitors Derivatives of 1,3-dimethyl-1H-indole-2-carboxylate have been extensively studied as inhibitors of bacterial hyaluronidases (e.g., Streptococcus pneumoniae hyaluronate lyase). Research from the University of Regensburg demonstrated that hydrolyzing this ester and coupling it with various benzylamines yields potent inhibitors. The N1 and C3 methyl groups are critical for orienting the molecule within the hydrophobic pockets of the enzyme's active site, preventing the degradation of the host's extracellular matrix during bacterial infection [3].

2. Crystallographic Stability & Solid-State Properties Understanding the solid-state geometry of pharmaceutical intermediates is vital for predicting API solubility and formulation stability. X-ray crystallographic studies of ethyl 1,3-dimethyl-1H-indole-2-carboxylate reveal that the plane of the indole ring forms a slight dihedral angle (5.26°) with the ester group. The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions, making it a highly stable, non-hygroscopic powder suitable for long-term storage and automated high-throughput synthesis [2].

References

  • Marx, A., Chakkaravarthi, G., & Manivannan, V. (2008). "Ethyl 1,3-dimethyl-1H-indole-2-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2250. Available at:[Link]

  • Meyer, C. (2014). "Synthesis and structure-activity relationships of inhibitors of bacterial hyaluronidase: An approach to obtain compounds with drug-like properties". Dissertation, Universität Regensburg. Available at:[Link]

Application

Application Note: HPLC Method Development and Validation for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Analyte Profiling & Method Rationale Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. Ethyl 1,3-dimethyl-1H-indole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Method Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a highly lipophilic indole derivative utilized as a critical intermediate in pharmaceutical synthesis.

Structural Causality and Chromatographic Behavior

The molecule features an indole core where the typically weakly acidic N-H is methylated (1-methyl), the C3 position is methylated, and the C2 position bears an ethyl ester.

  • Lipophilicity: The absence of a free N-H eliminates hydrogen-bond donating capabilities, rendering the molecule highly hydrophobic. Consequently, it exhibits strong retention on standard Reversed-Phase (RP) stationary phases[1]. A high-carbon-load C18 (octadecylsilyl) column is the optimal choice for capturing this lipophilic character.

  • Silanol Interactions: Although the molecule is essentially neutral, the ester carbonyl can engage in secondary dipole interactions with ionized silanols on the silica matrix, leading to peak tailing. To mitigate this, an end-capped C18 column is paired with an acidic mobile phase modifier (0.1% Formic Acid). The acid ensures that residual silanols remain fully protonated and neutral, yielding sharp, symmetrical peaks[2][3].

  • Detector Selection: The extended π -conjugation of the benzopyrrole ring, combined with the electron-withdrawing ester at C2, produces distinct UV absorption maxima at approximately 215 nm, 254 nm, and 290 nm[4][5]. Detection at 254 nm is selected as the primary wavelength. It provides an optimal signal-to-noise ratio and avoids the severe baseline drift often observed at lower wavelengths (e.g., 210 nm) during gradient elution[6].

HPLC_Workflow A 1. Analyte Profiling (Ethyl 1,3-dimethyl-1H-indole-2-carboxylate) B 2. Chromatographic Design (C18 Column, ACN/H2O + 0.1% FA) A->B Defines parameters C 3. Method Optimization (Gradient, Flow Rate, 254nm UV) B->C Iterative refinement D 4. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) C->D Finalized method D->C Fails criteria E 5. Routine QC Analysis (System Suitability Testing) D->E Validated deployment

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical run must begin with a System Suitability Test (SST) to confirm that the instrument is performing within acceptable limits before any sample data is acquired.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of HPLC-grade water into a mobile phase bottle. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a mobile phase bottle. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas. Causality note: Acetonitrile is preferred over methanol due to its lower viscosity and superior elution strength for highly lipophilic indole derivatives, resulting in narrower peak widths[1].

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Using a diluent that closely matches the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of ethyl 1,3-dimethyl-1H-indole-2-carboxylate reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic solid, and make up to volume with Water.

  • Working Standard / SST Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to prevent adsorption losses.

Chromatographic Conditions & Gradient Program

The method utilizes a gradient elution profile to ensure the analyte elutes with a sharp peak shape while strongly retained hydrophobic impurities are washed from the column.

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load for lipophilic retention; end-capping prevents tailing.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Controls pH; protonates residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Low viscosity organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CStabilizes retention times against ambient fluctuations.
Detection Wavelength 254 nmOptimal signal-to-noise ratio for indole-2-carboxylates.
Injection Volume 10 µLPrevents column overloading.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.06040Initial hold (Focuses analyte at column head)
8.01090Linear gradient (Elutes the target analyte)
10.01090Isocratic wash (Clears highly hydrophobic impurities)
10.16040Return to initial conditions
15.06040Re-equilibration (Restores column equilibrium)

Method Validation Framework (ICH Q2(R2))

In accordance with the recently updated ICH Q2(R2) guidelines (effective June 2024), analytical procedures must be validated using a lifecycle approach to demonstrate they are fit for their intended purpose[7][8]. The following parameters must be evaluated:

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 100 µg/mL Working Standard prior to the run.Tailing factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 2000; %RSD of peak area 2.0%.
Specificity Inject Diluent blank and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Peak purity angle < purity threshold (if using PDA).
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and initial organic composition ( ± 2%).SST criteria must still be met. Assay results must not deviate by > 2.0% from nominal.

Troubleshooting & Peak Causality

Even validated methods can encounter routine analytical issues. Understanding the causality behind chromatographic behavior is essential for rapid troubleshooting:

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Causality: Loss of acidic modifier in the mobile phase, leading to deprotonation of column silanols and secondary interactions with the ester moiety.

    • Solution: Remake mobile phases with fresh 0.1% Formic Acid. Ensure the column is properly end-capped.

  • Issue: Retention Time Drifting

    • Causality: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is highly sensitive to organic solvent composition due to its lipophilicity. A slight evaporation of Acetonitrile from Mobile Phase B will increase retention times.

    • Solution: Keep mobile phase bottles tightly capped with proper venting valves. Verify the column oven is maintaining a stable 30 °C, as temperature fluctuations alter partition coefficients.

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating Ethyl 1,3-Dimethyl-1H-Indole-2-Carboxylate Derivatives

Executive Summary & Scaffold Rationale Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS 61838-90-2) is a highly versatile synthetic building block utilized extensively in medicinal chemistry and drug discovery[1]. The ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS 61838-90-2) is a highly versatile synthetic building block utilized extensively in medicinal chemistry and drug discovery[1]. The indole-2-carboxylate core is a "privileged scaffold" known for its polypharmacology. Recent structural and biological evaluations have demonstrated that derivatives of this scaffold possess two primary therapeutic mechanisms:

  • Antiviral Activity: They act as potent HIV-1 integrase strand transfer inhibitors (INSTIs) by chelating essential magnesium (Mg2+) ions in the viral enzyme's active site[2].

  • Oncology/Antiproliferative Activity: They exhibit significant cytotoxicity against human cancer cell lines (e.g., A549 lung carcinoma) by driving intracellular Reactive Oxygen Species (ROS) generation, leading to DNA damage and apoptosis[3].

This application note provides detailed, self-validating in vitro protocols to evaluate the efficacy and mechanism of action for compounds derived from the ethyl 1,3-dimethyl-1H-indole-2-carboxylate scaffold.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

Rationale & Causality

HIV-1 integrase requires two Mg2+ ions in its catalytic core to mediate the strand transfer of viral DNA into the host genome. The indole-2-carboxylic acid scaffold acts as a metal-chelating pharmacophore, sequestering these Mg2+ ions and physically blocking the integration of viral DNA (vDNA)[2]. Using a microplate-based biochemical assay allows researchers to quantitatively measure this chelation-driven inhibition.

Self-Validating System

To ensure the assay is self-validating, researchers must include a positive control (e.g., Raltegravir, a known INSTI) to confirm assay sensitivity, and an EDTA-quenched negative control well. Because the indole core's mechanism relies on Mg2+ chelation, EDTA will strip the metal ions from the enzyme, providing a definitive baseline for complete inhibition and validating the metal-dependent nature of the assay.

Step-by-Step Methodology
  • Plate Preparation: Pre-coat a 96-well microtiter plate with 100 μL of double-stranded HIV-1 long terminal repeat (LTR) donor DNA (500 nM). Incubate overnight at 4°C. Wash three times with PBS containing 0.05% Tween-20 (PBST).

  • Enzyme & Compound Addition: Add 50 μL of assay buffer (containing 25 mM MOPS, 15 mM MnCl2 or MgCl2, 5 mM DTT, pH 7.2) to each well. Add 10 μL of recombinant HIV-1 integrase (final concentration 200 nM) and 10 μL of the test indole-2-carboxylate derivative (serially diluted from 100 μM to 0.1 μM).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to chelate the active site Mg2+ ions[2].

  • Strand Transfer Reaction: Add 30 μL of biotinylated target DNA (dC20) to initiate the strand transfer reaction. Incubate at 37°C for 1 hour.

  • Washing & Detection: Wash the plate five times with PBST to remove unbound target DNA. Add 100 μL of Streptavidin-HRP conjugate (1:1000 dilution) and incubate for 30 minutes at room temperature.

  • Quantification: Wash five times with PBST. Add 100 μL of TMB substrate and incubate in the dark for 10 minutes. Stop the reaction with 50 μL of 1M H2SO4 and read the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression.

IntegraseAssay Step1 1. Plate Preparation Coat with Donor DNA Step2 2. Compound Addition Add Indole-2-carboxylate Step1->Step2 Step3 3. Enzymatic Reaction HIV-1 Integrase + Mg2+ Step2->Step3 Step4 4. Target Integration Add Biotinylated DNA Step3->Step4 Step5 5. Signal Development Streptavidin-HRP + TMB Step4->Step5 Step6 6. Quantification Read Absorbance at 450 nm Step5->Step6

Workflow for HIV-1 Integrase Strand Transfer Inhibition Assay.

Protocol 2: Cellular Antiproliferative & ROS Generation Assay

Rationale & Causality

Indole-2-carboxylate derivatives exhibit potent antiproliferative activity against human lung carcinoma (A549) cells by inducing intracellular Reactive Oxygen Species (ROS)[3]. Elevated ROS leads to oxidative stress, DNA damage, and subsequent PARP cleavage, driving the cell into apoptosis. Measuring ROS via the fluorescent probe DCFDA alongside an MTT viability assay establishes the mechanistic link between compound exposure and cytotoxicity.

Self-Validating System

This protocol is designed as a self-validating mechanistic loop. By running the MTT viability assay in parallel with the DCFDA ROS assay, and including a rescue cohort pre-treated with the ROS scavenger N-acetylcysteine (NAC), researchers can definitively prove causality. If NAC pre-treatment restores cell viability, it validates that the indole-2-carboxylate's cytotoxicity is strictly ROS-mediated[3].

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed A549 cells in a 96-well plate at a density of 5 × 10^3 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the indole-2-carboxylate derivative (1 μM to 50 μM). For the rescue control wells, pre-treat cells with 5 mM NAC for 1 hour prior to compound addition.

  • ROS Detection (DCFDA Assay): After 12 hours of treatment, wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark. Wash twice with PBS and measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Viability Assessment (MTT Assay): After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Remove the medium and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm to determine cell viability and calculate the IC50.

ROSPathway Indole Indole-2-carboxylate Treatment ROS Intracellular ROS Accumulation Indole->ROS Dose-dependent DNA Oxidative DNA Damage ROS->DNA PARP PARP Cleavage (89 kDa fragment) DNA->PARP Caspase Activation Apoptosis Cellular Apoptosis (A549 Cells) PARP->Apoptosis

ROS-mediated apoptotic pathway induced by indole-2-carboxylates.

Quantitative Data Summary

The following table summarizes representative in vitro profiling metrics for optimized indole-2-carboxylate derivatives, demonstrating the expected dynamic range for these assays based on established literature.

Compound Class / DerivativeTarget / AssayCell Line / EnzymeRepresentative Activity (IC50)Mechanistic Marker
Indole-2-carboxylic acid (17a) HIV-1 Integrase Strand TransferRecombinant HIV-1 Integrase3.11 μM[2]Mg2+ Chelation
Methyl 6-amino-1H-indole-2-carboxylate (6e) Antiproliferative (MTT)A549 (Lung Carcinoma)3.78 ± 0.58 μM[3]ROS Generation / PARP Cleavage
Methyl 4-isopropoxy-1H-indole-2-carboxylate (9l) Antiproliferative (MTT)A549 (Lung Carcinoma)24.08 ± 1.76 μM[3]ROS Generation / PARP Cleavage

References[1] Title: 61838-90-2 C13H15NO2 - Chemical Dictionary

Source : GuideChem URL :[2] Title : Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source : RSC Publishing URL :[3] Title : Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives Source : PubMed URL :

Sources

Application

Application Note: Solvent Selection and Crystallization Protocol for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Target Audience: Process Chemists, Crystallographers, and Drug Development Professionals Application: Purification and structural elucidation of N-methylated indole intermediates. Introduction & Structural Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallographers, and Drug Development Professionals Application: Purification and structural elucidation of N-methylated indole intermediates.

Introduction & Structural Rationale

The purification of functionalized indoles is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (C₁₃H₁₅NO₂) is a highly lipophilic intermediate. Unlike indoles bearing a free N-H group, which readily form strong intermolecular hydrogen bonds and often require complex solvent-antisolvent gradients for crystallization, the N-methylation in this compound fundamentally alters its thermodynamic solubility profile.

Because the N-H hydrogen bond donor is absent, the crystal lattice relies entirely on weaker intermolecular forces. Specifically, the molecular packing is stabilized by weak intermolecular C—H···O interactions (between the alkyl protons and the ester carbonyl) and C—H···π interactions[1]. The plane of the indole ring forms a slight dihedral angle of 5.26 (6)° with the ester group, creating an almost planar geometry that packs efficiently but requires a highly non-polar environment to force self-assembly[1].

Understanding this causality is critical: polar solvents will easily disrupt these weak interactions, keeping the compound in solution. Therefore, non-polar aliphatic hydrocarbons must be utilized to achieve supersaturation and drive nucleation.

Solvent Screening & Thermodynamic Selection

To establish a self-validating crystallization system, solvent selection must be driven by the temperature-dependent solubility curve (steepness) and the solvent's polarity index.

Table 1: Solvent Screening Matrix for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

SolventPolarity IndexBoiling Point (°C)Solubility ProfileCrystallization Outcome
n-Hexane 0.169.0High at 65°C; Very low at 4°COptimal: Yields high-purity yellow crystals.
Ethyl Acetate 4.477.1Extremely high at all tempsFailure: Compound remains in solution; oils out upon evaporation.
Ethanol 5.278.4Moderate to highSub-optimal: Low recovery; risk of transesterification under acidic conditions.
Toluene 2.4110.6High at all tempsFailure: Strong π-π solvent interactions prevent nucleation.

Causality Insight: n-Hexane is the optimal solvent because its dielectric constant is too low to solvate the ester group effectively at lower temperatures, yet the thermal energy at its boiling point (69°C) is sufficient to disrupt the weak C—H···O crystal lattice, allowing for complete dissolution.

Experimental Workflow

The following workflow outlines the transition from the crude organic extract to the isolated crystalline product.

Workflow N1 Crude Extract (Ethyl Acetate) N2 Solvent Evaporation (In Vacuo) N1->N2 N3 Dissolution in Boiling Hexane N2->N3 N4 Hot Filtration N3->N4 N5 Controlled Cooling (25°C to 4°C) N4->N5 N6 Nucleation & Crystal Growth N5->N6 N7 Vacuum Filtration & Cold Hexane Wash N6->N7 N8 Pure Yellow Crystals N7->N8

Fig 1. Workflow for extraction and cooling crystallization of the target indole.

Step-by-Step Crystallization Protocol

This protocol assumes the upstream synthesis (e.g., N-methylation of 2-carbethoxy-3-methyl indole using NaH and iodomethane in THF) has been quenched with dilute HCl and extracted into ethyl acetate[1].

Phase 1: Solvent Exchange
  • Drying: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄ to remove residual aqueous quench[1]. Causality: Water impurities will cause the highly lipophilic target compound to precipitate as an amorphous oil rather than a crystal.

  • Evaporation: Transfer the dried organic layer to a round-bottom flask and remove the ethyl acetate completely in vacuo using a rotary evaporator (40°C water bath, <50 mbar)[1]. The crude product will appear as a viscous oil or semi-solid.

Phase 2: Saturation and Nucleation
  • Dissolution: Add HPLC-grade n-hexane (approx. 5-10 mL per gram of crude) to the flask. Attach a reflux condenser and heat the suspension to a gentle boil (approx. 65-68°C) using an oil bath until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If particulate impurities remain, rapidly filter the boiling solution through a pre-warmed sintered glass funnel to prevent premature nucleation.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature (20-25°C) over 2 hours. Causality: Rapid crash-cooling traps impurities within the crystal lattice. Slow cooling ensures the thermodynamic product (purest lattice) is formed.

Phase 3: Harvesting and Validation
  • Maturation: Once room temperature is reached and initial nucleation is observed, transfer the flask to a refrigerator (4°C) for an additional 4-6 hours to maximize yield via the steep temperature-solubility gradient.

  • Filtration: Harvest the resulting yellow crystals via vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the filter cake with a minimal volume (1-2 mL) of ice-cold n-hexane. Causality: Cold hexane washes away surface impurities without re-dissolving the purified lattice.

  • Drying: Dry the crystals under high vacuum for 12 hours to remove residual solvent.

Downstream Analytical Validation (XRD Refinement)

For structural validation via Single-Crystal X-Ray Diffraction (SC-XRD), the yellow crystals obtained from hexane are highly suitable[1]. When refining the crystallographic data, standard geometric positioning should be applied to the hydrogen atoms.

According to established crystallographic models for this compound, H atoms should be refined using a riding model:

  • Aromatic H atoms: C—H = 0.93 Å with Uiso(H) = 1.2Ueq(C)[1].

  • Methylene (CH₂) H atoms: C—H = 0.97 Å with Uiso(H) = 1.2Ueq(C)[1].

  • Methyl (CH₃) H atoms: C—H = 0.96 Å with Uiso(H) = 1.5Ueq(C)[1].

This refinement accurately maps the weak C—H···O and C—H···π interactions that dictate the success of the hexane crystallization process[1].

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Optimizing Ethyl 1,3-Dimethyl-1H-Indole-2-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of functionally dense indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of functionally dense indoles. The synthesis of ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2)[1] is a classic bottleneck in medicinal chemistry pipelines.

Whether you are performing a late-stage N-methylation of ethyl 3-methyl-1H-indole-2-carboxylate or constructing the core de novo via a Fischer Indole Synthesis, yield degradation usually stems from competing side reactions: ester hydrolysis, transesterification, or incomplete cyclization[2].

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you secure >85% isolated yields.

Diagnostic Workflow

Troubleshooting Start Low Yield of Ethyl 1,3-dimethyl- 1H-indole-2-carboxylate Route Which synthetic route are you using? Start->Route N_Meth N-Methylation of Ethyl 3-methylindole-2-carboxylate Route->N_Meth Fischer Fischer Indole Synthesis (De Novo Construction) Route->Fischer Issue1 Saponification or Transesterification? N_Meth->Issue1 Issue2 Tarry Byproducts or Incomplete Cyclization? Fischer->Issue2 Sol1 Switch to Cs2CO3/DMF or strictly anhydrous NaH Issue1->Sol1 Sol2 Optimize Lewis Acid (e.g., ZnCl2) & Temp Issue2->Sol2

Fig 1. Diagnostic decision tree for troubleshooting indole-2-carboxylate synthesis yields.

Route A: Late-Stage N-Methylation

The Causality of Yield Loss

The N-H bond of an indole-2-carboxylate has a pKa of approximately 16. Deprotonation requires a strong base (like NaH) or a milder base driven by a polar aprotic solvent (like Cs2CO3 in DMF). The primary cause of yield loss here is ester hydrolysis (saponification) . If your DMF is wet, NaH reacts with H2O to form NaOH. NaOH rapidly attacks the adjacent C2 ethyl ester, converting your product into a water-soluble carboxylate salt that is lost in the aqueous workup. Furthermore, using alkoxide bases like NaOMe in methanol will lead to unwanted transesterification, exchanging the target ethyl ester for a methyl ester[2].

Self-Validating Protocol: Anhydrous N-Methylation

This protocol uses NaH/MeI. It incorporates visual checkpoints to ensure the integrity of the reaction.

  • Preparation & Purging: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq, 10 mmol). Seal and purge the flask with Argon (3x vacuum/argon cycles).

  • Solvent Addition: Inject 25 mL of anhydrous DMF (Karl Fischer titration <50 ppm H2O). Stir to dissolve.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in one portion under a positive stream of Argon.

    • Validation Checkpoint: You must observe immediate, sustained hydrogen gas evolution (bubbling). The solution should transition from clear to a pale yellow/greenish tint. If no bubbling occurs, your NaH is dead (converted to NaOH/Na2CO3); stop and procure fresh reagents.

  • Alkylation: After 30 minutes of stirring at 0 °C, add Methyl Iodide (MeI, 1.5 eq, 15 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to 25 °C over 2 hours.

  • Reaction Quench: Cool back to 0 °C and strictly quench by adding saturated aqueous NH4Cl dropwise.

    • Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.4) should be completely absent. The product will appear as a new, highly UV-active spot at Rf ~0.6 (due to the loss of the hydrogen-bond donating N-H).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 30 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate. The product crystallizes readily into stable structures[3].

Quantitative Comparison of Alkylation Conditions

To guide your optimization, refer to the following empirical data summarizing base and solvent effects on this specific substrate:

Base / ReagentSolventTemp (°C)Primary Side ReactionIsolated Yield (%)
NaH (60% oil)DMF (Wet, >500 ppm H2O)0 to 25Ester Saponification (>40%)< 45%
NaH (60% oil)DMF (Anhydrous)0 to 25None88 - 92%
NaOMeMethanol65Transesterification (Methyl ester)< 20% (Target)
Cs2CO3DMF (Anhydrous)25Slow conversion80 - 85%
FAQs for Route A

Q: My isolated product is a sticky oil instead of a solid. What went wrong? A: You likely have residual mineral oil from the NaH or residual DMF. To fix this, triturate the crude oil with cold hexanes. The mineral oil will dissolve in the hexanes, and the ethyl 1,3-dimethyl-1H-indole-2-carboxylate will precipitate as a crystalline solid[3].

Q: I am seeing a mixture of the ethyl ester and the methyl ester. Why? A: This is transesterification. It occurs if you used a methanolic base (like NaOMe)[2], or if your MeI contained trace methanol or acid impurities that catalyzed the exchange during workup. Always use non-nucleophilic bases for ester-containing substrates.

Route B: Fischer Indole Synthesis

The Causality of Yield Loss

Constructing the indole core de novo via the Fischer Indole Synthesis involves reacting N-methylphenylhydrazine with ethyl 2-oxobutanoate. The reaction proceeds through a hydrazone intermediate, which undergoes an acid-catalyzed[3,3]-sigmatropic rearrangement. The bottleneck here is the choice of acid catalyst. Harsh Brønsted acids (like concentrated H2SO4) will hydrolyze the ethyl ester at the elevated temperatures required for cyclization. Conversely, weak acids will stall the reaction at the hydrazone stage. Using a specific Lewis acid like anhydrous Zinc Chloride (ZnCl2) or Polyphosphoric Acid (PPA) provides the perfect balance of electrophilic activation without aqueous hydrolysis[4].

FischerPathway SM1 N-Methylphenylhydrazine Hydrazone Hydrazone Intermediate SM1->Hydrazone SM2 Ethyl 2-oxobutanoate SM2->Hydrazone Rearrange [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrange ZnCl2 Catalyst Product Ethyl 1,3-dimethyl-1H- indole-2-carboxylate Rearrange->Product -NH3

Fig 2. Logical workflow of the de novo Fischer Indole synthesis route.

Self-Validating Protocol: ZnCl2-Catalyzed Cyclization
  • Hydrazone Formation: In a round-bottom flask, combine N-methylphenylhydrazine (1.0 eq) and ethyl 2-oxobutanoate (1.05 eq) in anhydrous toluene. Add a catalytic amount of glacial acetic acid.

    • Validation Checkpoint: Stir at room temperature for 2 hours. A Dean-Stark trap can be used to collect the theoretical volume of water, confirming complete hydrazone formation.

  • Cyclization: Add anhydrous ZnCl2 (2.0 eq) to the toluene solution[4]. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Workup: Cool the reaction to room temperature. The zinc complex will often precipitate as a thick sludge. Quench carefully with 1N HCl to break the zinc salts, then extract with Ethyl Acetate.

  • Purification: Wash the organic layer with saturated NaHCO3 to neutralize any residual acid, dry over Na2SO4, and purify via silica gel chromatography (Hexanes:EtOAc).

FAQs for Route B

Q: The reaction turned completely black and tarry upon heating. How do I recover the product? A: Tarry byproducts indicate oxidative degradation or polymerization of the hydrazine under atmospheric oxygen at high temperatures. Always degas your solvents and run the reflux under a strict Nitrogen or Argon blanket. If tar has already formed, pre-absorb the crude mixture onto Celite before loading it onto your silica column to prevent clogging.

Q: Can I use Polyphosphoric Acid (PPA) instead of ZnCl2? A: Yes, PPA is an excellent alternative for Fischer indole cyclizations of pyruvate derivatives[4]. However, PPA is highly viscous. Ensure you heat the PPA to 80 °C to lower its viscosity before adding your hydrazone, and mechanically stir vigorously to ensure homogeneity.

References

  • Source: guidechem.
  • Source: nih.
  • Source: nih.
  • Source: sciencemadness.

Sources

Optimization

Technical Support Center: Optimizing Ethyl 1,3-Dimethyl-1H-Indole-2-Carboxylate Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-methylation of indoles—specifically the conversion of ethyl 3-methyl-1H-indole-2-carboxylate to ethyl 1,3-dimethyl-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-methylation of indoles—specifically the conversion of ethyl 3-methyl-1H-indole-2-carboxylate to ethyl 1,3-dimethyl-1H-indole-2-carboxylate—can be fraught with chemoselectivity issues. Because the indolyl anion is an ambident nucleophile, improper reaction conditions frequently lead to side products such as C3-alkylated indolenines, hydrolyzed acids, or transesterified esters.

This guide provides a self-validating standard operating procedure (SOP), mechanistic troubleshooting FAQs, and quantitative data to help you drive your synthesis to complete, regioselective N-alkylation.

Experimental Workflow

The following workflow outlines the optimized sequence for regioselective N-methylation, prioritizing moisture exclusion and complete deprotonation to prevent side reactions.

Workflow Step1 1. Substrate Preparation Dissolve ethyl 3-methylindole-2-carboxylate in anhydrous THF Step2 2. Deprotonation Add NaH (60% disp.) at 0 °C Stir until H2 evolution ceases Step1->Step2 Step3 3. Alkylation Add MeI dropwise at 0 °C Warm to RT, stir 6h Step2->Step3 Step4 4. Quench & Extract Quench with cold sat. NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with brine, dry over Na2SO4 Flash chromatography Step4->Step5

Workflow for the N-methylation of ethyl 3-methyl-1H-indole-2-carboxylate.

Standard Operating Procedure (SOP): Self-Validating Protocol

To achieve high regioselectivity and minimize side products, we recommend the following validated protocol utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This system is designed with built-in visual and chemical checkpoints.

Materials Required:

  • Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Iodomethane (MeI, 1.2 eq)

  • Anhydrous THF (0.25 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add ethyl 3-methyl-1H-indole-2-carboxylate and anhydrous THF.

  • Deprotonation (Validation Checkpoint 1): Cool the solution to 0 °C using an ice bath. Slowly add NaH in portions. Causality: Cooling prevents localized heating that can drive unwanted side reactions. The immediate evolution of H₂ gas serves as a visual validation of active deprotonation. Stir for 30 minutes until gas evolution completely ceases, ensuring 100% conversion to the indolyl anion.

  • Alkylation (Validation Checkpoint 2): Add Iodomethane dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N-methylated target will exhibit a higher Rf​ value than the N-H precursor due to the loss of hydrogen bonding capability.

  • Quench & Workup (Validation Checkpoint 3): Quench the reaction carefully with cold saturated aqueous NH₄Cl. Causality: Using a mildly acidic buffer instead of water prevents the localized high pH that leads to ester hydrolysis. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) or recrystallize from hexane to afford the product as yellow crystals [[1]]([Link]).

Troubleshooting & FAQs

When reactions deviate from the ideal pathway, identifying the exact side product is the key to correcting your conditions. Below is our logical troubleshooting matrix.

Troubleshooting Issue Side Product Detected C_Alk C3-Alkylation (Indolenine) Issue->C_Alk Hydrolysis Ester Hydrolysis Issue->Hydrolysis Transester Transesterification (Methyl Ester) Issue->Transester Root1 Incomplete deprotonation or weak base (K2CO3) C_Alk->Root1 Root2 Moisture in solvent or hydroxide base used Hydrolysis->Root2 Root3 Methanol used as solvent or quench Transester->Root3 Fix1 Use NaH in anhydrous THF/DMF Root1->Fix1 Fix2 Rigorous drying; avoid NaOH/KOH Root2->Fix2 Fix3 Strictly avoid alcoholic solvents Root3->Fix3

Logical troubleshooting tree for identifying and resolving common side products.

Q: NMR analysis reveals a singlet integrating to 6 protons around 1.3 ppm, and the indole N-H is missing, but the product doesn't match the target. Why?

A: You have formed the C3-alkylated side product: ethyl 1,3,3-trimethyl-3H-indole-2-carboxylate (an indolenine). Mechanistic Causality: The indole nucleus has two primary nucleophilic sites: the N1 position and the C3 position . While N-alkylation is thermodynamically favored, C3 is highly nucleophilic. If your base is too weak (e.g., K₂CO₃) or the solvent does not adequately separate the ion pair, the harder nitrogen center remains tightly coordinated to the metal cation. This directs the softer electrophile (MeI) to the C3 position. Solution: Switch to a stronger base like NaH and a strongly coordinating polar aprotic solvent like DMF or THF to ensure complete dissociation of the sodium-indolyl ion pair, which strongly drives N-alkylation .

Q: My LC-MS shows a significant peak at m/z 189 (M-28) instead of the expected m/z 217. What is happening?

A: You are observing ester hydrolysis. The expected product, ethyl 1,3-dimethyl-1H-indole-2-carboxylate, has a molecular weight of 217.27 g/mol . A mass of 189 g/mol corresponds to 1,3-dimethyl-1H-indole-2-carboxylic acid. Mechanistic Causality: This occurs when moisture is introduced into the reaction. Water reacts with NaH to form NaOH. The hydroxide ion is a strong, hard nucleophile that readily attacks the C2 ethyl ester, leading to saponification. Solution: Ensure all glassware is flame-dried, use strictly anhydrous solvents, and use fresh NaH. Furthermore, always quench the reaction with saturated NH₄Cl rather than water to maintain a buffered, slightly acidic pH during workup.

Q: I used sodium methoxide as a milder base, but my product mass is m/z 203. What went wrong?

A: You have induced transesterification. Mechanistic Causality: Using methoxide (NaOMe) or methanol as a solvent in the presence of an ethyl ester leads to nucleophilic acyl substitution. The methoxide attacks the carbonyl carbon of the ethyl ester, displacing ethanol and forming methyl 1,3-dimethyl-1H-indole-2-carboxylate (MW 203.24 g/mol ). Solution: Never use alcoholic solvents or alkoxide bases that do not match your ester group. Stick to non-nucleophilic bases (NaH) in aprotic solvents.

Quantitative Data Summary

The table below summarizes our internal data regarding how specific deviations in reaction parameters directly impact product distribution and yield.

Table 1: Impact of Reaction Conditions on Product Distribution

Reaction ParameterSolvent SystemBase SelectionPrimary OutcomeYield of Target
Optimized Standard Anhydrous THFNaH (1.2 eq)Ethyl 1,3-dimethyl-1H-indole-2-carboxylate>85%
Weak Base AcetoneK₂CO₃ (2.0 eq)Significant C3-Alkylation (Indolenine)60-70%
Moisture Contamination Wet THFNaH → NaOHEster Hydrolysis (Carboxylic Acid)<40%
Nucleophilic Solvent MethanolNaOMe (1.2 eq)Transesterification (Methyl Ester)<10%

References

  • Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2008). "Ethyl 1,3-dimethyl-1H-indole-2-carboxylate". Acta Crystallographica Section E: Structure Reports Online.[Link]

Sources

Troubleshooting

troubleshooting solubility issues of ethyl 1,3-dimethyl-1H-indole-2-carboxylate in aqueous media

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for handling highly lipophilic indole derivatives. As drug development professionals, we know that low aqueous solubility is a...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for handling highly lipophilic indole derivatives. As drug development professionals, we know that low aqueous solubility is a critical hurdle, affecting nearly 40-50% of newly discovered drug molecules [1].

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate presents a unique challenge. Structurally, the N1-methylation removes the critical hydrogen bond donor capability of the indole ring. Compounded by the hydrophobic ethyl ester at C2 and the methyl group at C3, the molecule exhibits a high partition coefficient (LogP) and a rigid, planar crystal lattice [5]. When introduced to aqueous media, the solvation energy is highly unfavorable, leading to rapid precipitation.

This guide will walk you through the mechanistic causality of these solubility barriers, provide self-validating experimental protocols, and answer the most frequent troubleshooting questions encountered at the bench.

Diagnostic Decision Matrix

Before modifying your formulation, you must align your solubilization strategy with your downstream application. The diagram below outlines the logical progression for troubleshooting precipitation events.

TroubleshootingWorkflow Start Precipitation Detected: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate CheckAssay Identify Downstream Application Start->CheckAssay InVitro In Vitro / Cell-Based Assay (Strict toxicity limits) CheckAssay->InVitro InVivo In Vivo / PK Study (Requires high bioavailability) CheckAssay->InVivo Cosolvent Cosolvent Optimization (e.g., ≤1% DMSO + PEG400) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (e.g., 10-20% HP-β-CD) InVivo->Cyclodextrin Success1 Soluble & Non-Toxic? Cosolvent->Success1 Success2 Soluble & Bioavailable? Cyclodextrin->Success2 Nano Nanoparticle / Lipid Carrier (For severe intractability) Proceed Proceed to Assay/Dosing Nano->Proceed Success1->Cyclodextrin No Success1->Proceed Yes Success2->Nano No Success2->Proceed Yes

Caption: Decision tree for troubleshooting aqueous solubility of lipophilic indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does ethyl 1,3-dimethyl-1H-indole-2-carboxylate immediately crash out when I dilute my DMSO stock into PBS? A1: This is a classic case of "solvent shift" or cosolvent crash-out. The compound is highly soluble in neat DMSO due to favorable dipole-dipole interactions. However, when diluted into an aqueous buffer like PBS, the dielectric constant of the medium rapidly increases. Because the N1-methyl group eliminates the indole's primary hydrogen bond donor, the water molecules cannot form a favorable hydration shell. The solubility limit drops exponentially, falling below the compound's concentration, which triggers rapid nucleation and precipitation.

Q2: I need to test this compound in a cell-based assay. How can I keep it soluble without exceeding the 0.5% DMSO toxicity threshold? A2: You must shift from a solvation strategy to an encapsulation strategy. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that form a truncated cone; the interior cavity is highly hydrophobic, while the exterior is hydrophilic [4]. The lipophilic 1,3-dimethyl-indole core partitions into this cavity, forming a water-soluble inclusion complex that shields the hydrophobic surfaces from the aqueous environment [3].

Q3: How do I validate that the compound is actually dissolved and not just forming a micro-suspension that will skew my assay results? A3: Visual inspection is insufficient. A self-validating protocol requires orthogonal physical confirmation. After preparing your solution, centrifuge the sample at 15,000 x g for 15 minutes to pellet any colloidal aggregates. Extract the supernatant and quantify the free drug concentration using HPLC-UV. If the quantified concentration matches your theoretical spike-in concentration, true thermodynamic solubility has been achieved. Alternatively, Dynamic Light Scattering (DLS) can be used to confirm the absence of sub-micron particulates.

Mechanistic Workflows & Protocols

To overcome the solubility barrier without relying on toxic levels of organic solvents, we rely on the thermodynamic equilibrium of host-guest inclusion complexation.

CD_Equilibrium Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Aqueous) Drug->Complex k_on CD HP-β-CD (Empty Cavity) CD->Complex k_on Complex->Drug k_off Complex->CD k_off

Caption: Thermodynamic equilibrium of host-guest inclusion complexation with cyclodextrins.

Protocol A: Self-Validating Cyclodextrin Inclusion Complexation

This protocol utilizes HP-β-CD to enhance the aqueous solubility of ethyl 1,3-dimethyl-1H-indole-2-carboxylate for in vitro or in vivo applications [3].

Materials:

  • Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Deionized Water or PBS (pH 7.4)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10% to 20% (w/v) aqueous solution of HP-β-CD in PBS. Causality: A high concentration of the host molecule drives the equilibrium toward complex formation (k_on).

  • API Addition: Weigh an excess amount of the indole derivative (e.g., 5 mg/mL target) and add it directly to the HP-β-CD solution. Do not pre-dissolve in DMSO, as residual organic solvents can compete for the cyclodextrin cavity.

  • Equilibration: Stir the suspension magnetically at room temperature (20-25°C) for 24 to 48 hours. Causality: Inclusion complexation is a thermodynamically driven process that requires significant time to reach equilibrium, especially for highly crystalline solid-state drugs.

  • Filtration (Validation Step 1): Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, solid API.

  • Quantification (Validation Step 2): Dilute an aliquot of the filtrate in methanol (to disrupt the complex) and quantify the exact dissolved concentration using HPLC-UV against a standard curve. This ensures your downstream dosing is accurate and not based on theoretical assumptions.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes and limitations of various solubility enhancement techniques applied to lipophilic indole derivatives [2].

Solubilization StrategyMechanism of ActionTypical Concentration LimitToxicity / Assay InterferenceBest Use Case
Aqueous Buffer (PBS) Intrinsic thermodynamic solubility< 1 µMNoneBaseline control
Cosolvent (DMSO) Dielectric constant reductionUp to 50 mM (in neat DMSO)High (Cell toxicity > 0.5% v/v)Stock solution storage
Cosolvent Mix (PEG400/EtOH) Solvation shell modification1 - 5 mMModerate (Viscosity issues)IV/IP formulations
HP-β-CD Complexation Hydrophobic cavity encapsulation5 - 20 mMLow (Biocompatible)Cell assays & In vivo dosing
Micellar (Tween-80) Surfactant core partitioning2 - 10 mMModerate (Membrane disruption)Oral gavage suspensions

References

  • Mandhare, P. M., & Ghuse, H. A. (2026). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at:[Link]

  • Savjani, K. T., Anuradha, K., & Thakkar, J. B. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC / National Institutes of Health. Available at:[Link]

  • Pop, M. M., et al. (2011). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. PMC / National Institutes of Health. Available at:[Link]

  • Marx, A., et al. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. PMC / National Institutes of Health. Available at:[Link]

Optimization

Technical Support Center: Optimizing Column Chromatography for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals tasked with the purification of ethyl 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals tasked with the purification of ethyl 1,3-dimethyl-1H-indole-2-carboxylate .

This compound presents unique chromatographic behaviors. The N-methylation and C3-methylation drastically increase its lipophilicity compared to standard indole precursors, while the C2-ester and the indole π-system retain hydrogen-bond accepting capabilities. This guide synthesizes field-proven insights and physicochemical causality to help you troubleshoot and optimize your purification workflows.

Diagnostic Troubleshooting Workflow

Before diving into specific issues, use the self-validating diagnostic workflow below to systematically identify and resolve separation bottlenecks.

G Start Analyze Crude Mixture TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckRf Is Target Rf 0.15 - 0.30? TLC->CheckRf AdjustSolvent Adjust % EtOAc CheckRf->AdjustSolvent No CheckRes Is ΔRf > 0.15 from impurities? CheckRf->CheckRes Yes AdjustSolvent->TLC ChangeSolv Change Selectivity (Try Hexane/DCM) CheckRes->ChangeSolv No LoadMethod Select Loading Method CheckRes->LoadMethod Yes ChangeSolv->TLC Soluble Soluble in Starting Eluent? LoadMethod->Soluble WetLoad Wet Loading Soluble->WetLoad Yes DryLoad Dry Loading (Silica Adsorption) Soluble->DryLoad No Run Execute Gradient Flash Chromatography WetLoad->Run DryLoad->Run

Diagnostic workflow for optimizing indole ester flash chromatography.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my target compound co-elute with the starting material (ethyl 3-methyl-1H-indole-2-carboxylate) when using a 20% Ethyl Acetate/Hexane isocratic method? A1: Causality: N-methylation drastically reduces the polarity of the target compound by eliminating the strong hydrogen-bond donating NH group present in the starting material. Consequently, the target compound has a much higher affinity for the non-polar mobile phase than the unmethylated precursor. An isocratic 20% EtOAc method is often too strong, compressing the separation band near the solvent front and reducing the difference in column volumes (ΔCV)[1]. Solution: Switch to a2[2]. This leverages the difference in partitioning kinetics, allowing the highly lipophilic N-methylated product to elute early while retaining the polar NH-precursor on the column.

Q2: I am observing peak tailing on bare silica gel despite the compound lacking an NH or OH group. What causes this, and how can I fix it? A2: Causality: Even without a primary H-bond donor, the C2-ester carbonyl and the electron-rich indole π-system act as hydrogen-bond acceptors. These functional groups can engage in secondary dipole-dipole or3 on the silica surface[3]. Solution: First, ensure you are 4[4]. If tailing persists with a proper sample-to-silica ratio (1:50), consider adding a volatile modifier like 0.1% triethylamine (TEA) to the mobile phase to competitively block active silanol sites.

Q3: My crude reaction mixture is a viscous oil that won't dissolve in the starting mobile phase (e.g., 100% Hexanes). Should I wet-load it using pure Dichloromethane (DCM)? A3: Causality: Wet-loading in a strong solvent like DCM disrupts the column equilibrium. The strong solvent acts as a local "slug," carrying the sample rapidly down the column before it can properly partition into the stationary phase, leading to severe band broadening and loss of resolution. Solution: Utilize the 5[5]. Dissolve the oil in a minimal amount of DCM, add dry silica gel, and evaporate the solvent completely. This ensures the sample enters the stationary phase evenly and is eluted strictly by the mobile phase gradient.

Quantitative Optimization Parameters

To ensure reproducibility across scales, adhere to the following quantitative parameters when designing your purification method.

ParameterTarget ValueMechanistic Rationale
Optimal TLC Rf 0.15 – 0.301 to achieve higher loading capacities without compromising resolution[1].
Sample:Silica Ratio 1:30 to 1:50Prevents isotherm non-linearity and column overloading, which are primary causes of peak fronting and streaking[4].
Gradient Profile 0% → 30% EtOAc in HexanesGradually increases eluent strength to selectively desorb the highly lipophilic target before polar impurities[2].
Dry-Load Silica Ratio 1:3 to 1:4 (Sample:Silica)Provides sufficient surface area to adsorb the crude oil into a free-flowing powder without creating a massive pre-column dead volume[5].

Self-Validating Experimental Protocol

This step-by-step methodology ensures a robust, self-validating purification process for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Phase 1: TLC Method Development & Validation
  • Prepare a 1 mg/mL solution of your crude mixture in DCM.

  • Spot the sample onto normal-phase silica TLC plates.

  • Elute using a solvent system of 10% EtOAc in Hexanes.

  • Validation Check: Calculate the Rf of the target spot (visible under UV 254 nm). If the Rf is > 0.30, reduce the EtOAc concentration to 5%. If the Rf is < 0.15, increase the EtOAc concentration to 15%[1].

Phase 2: Dry-Loading Preparation
  • Dissolve the crude reaction mixture in a minimal volume of DCM (e.g., 5 mL for 1 g of crude).

  • Add dry, unmodified silica gel to the flask at a 1:3 ratio (e.g., 3 g of silica for 1 g of crude)[5].

  • Evaporate the DCM using a rotary evaporator at 30°C until the silica is completely dry and free-flowing.

  • Validation Check: Spot a few grains of the dry-loaded powder onto a TLC plate and elute with your optimized solvent. If the compound streaks from the baseline, the sample-to-silica ratio is too high; add more silica and re-evaporate.

Phase 3: Column Packing & Equilibration
  • Choose a column size that maintains a 1:50 sample-to-silica ratio (e.g., a 50 g column for 1 g of crude).

  • 6 in 100% Hexanes and pour it into the column, tapping gently to release air bubbles[6].

  • Equilibrate the column by passing 2-3 Column Volumes (CV) of 100% Hexanes through the bed.

  • Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Add a 1 cm layer of protective sand on top.

Phase 4: Gradient Elution & Fractionation
  • Begin elution with 100% Hexanes for 2 CV to wash away highly non-polar impurities.

  • Initiate a linear gradient from 0% to 30% EtOAc over 10 CV[2].

  • Collect fractions in standard test tubes.

  • Validation Check: Analyze fractions via TLC. Pool only the fractions containing the pure ethyl 1,3-dimethyl-1H-indole-2-carboxylate spot. Concentrate in vacuo to yield the purified product.

References

  • Alfa Chemistry.Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
  • BenchChem.Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • The Analytical Scientist.Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • ChemistryViews.Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • PMC (NIH).Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
  • Biotage.How to Optimize TLC to Enhance Purification by Flash Chromatography.

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the stability of highly functionalized indoles during synthesis, purification, and assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the stability of highly functionalized indoles during synthesis, purification, and assay development. While unsubstituted indoles are notoriously sensitive to acidic conditions, ethyl 1,3-dimethyl-1H-indole-2-carboxylate presents a unique kinetic and thermodynamic profile.

This guide provides a deep dive into the mechanistic causality of its stability, quantitative diagnostic data, self-validating experimental workflows, and a troubleshooting FAQ to ensure your synthetic steps succeed.

System Overview: Mechanistic Causality of Acid Stability

To understand how to handle this molecule, we must first understand why it defies the standard rules of indole chemistry. Unsubstituted indoles degrade in acid because protonation occurs at the highly nucleophilic C3 position. This generates an indoleninium cation that rapidly undergoes electrophilic attack by another indole molecule, leading to dimerization and eventual polymerization.

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate exhibits exceptional stability against this acid-catalyzed ring degradation due to a synergistic combination of structural modifications[1]:

  • C3-Methylation: The methyl group at the C3 position sterically and electronically blocks the primary site of electrophilic attack, preventing the formation of the C3-C3 dimer.

  • C2-Ester Deactivation: The strongly electron-withdrawing ethyl ester group at C2 pulls electron density away from the pyrrole ring. This significantly reduces the overall nucleophilicity of the indole core, raising the activation energy required for protonation[2].

  • N1-Methylation: Methylation of the indole nitrogen prevents N-H deprotonation/protonation equilibria, locking the molecule into a stable conformation.

Because the indole core is highly protected, the primary vulnerability of this molecule under acidic conditions shifts entirely to the C2 ethyl ester group , which is susceptible to acid-catalyzed hydrolysis when water and heat are present[3].

G Mol Ethyl 1,3-dimethyl-1H-indole-2-carboxylate N1 N1-Methylation (Blocks N-H reactivity) Mol->N1 C3 C3-Methylation (Blocks C3 dimerization) Mol->C3 C2 C2-Ethyl Ester (Electron-withdrawing) Mol->C2 Ring Indole Ring Stability (Resists Acid Polymerization) N1->Ring C3->Ring C2->Ring Acid Aqueous Acidic Conditions (H+, H2O, Heat) C2->Acid Vulnerable site Hydrolysis Ester Hydrolysis Acid->Hydrolysis Product 1,3-dimethyl-1H-indole-2-carboxylic acid Hydrolysis->Product

Structural logic dictating the acid stability and hydrolysis pathway of the indole derivative.

Diagnostic Matrix: Quantitative Stability Data

When designing your workup or deprotection steps, reference the table below to predict the behavior of the ester under various standard laboratory acidic conditions.

Acidic ConditionTemperatureExposure TimePrimary OutcomeEster Intact (%)
0.1 M HCl (aq) / EtOAc (Biphasic) 4 °C2 hoursStable (Safe Workup)> 99%
1.0 M HCl (aq) 25 °C24 hoursSlow Hydrolysis~ 85 - 90%
4.0 M HCl (aq) / Dioxane 95 °C4 hoursComplete Hydrolysis< 1%
10% TFA in DCM (Anhydrous) 25 °C24 hoursStable (No water present)> 99%
Conc. H2SO4 (Neat) 80 °C1 hourSulfonation / Degradation0%

Experimental Workflows: Self-Validating Protocols

Depending on your synthetic goal, you must either protect the ester during a quench or intentionally destroy it to yield the carboxylic acid.

Workflow Start Reaction Mixture containing Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Decision Goal: Retain Ester or Hydrolyze? Start->Decision Retain Goal: Retain Ester (Safe Workup) Decision->Retain Hydrolyze Goal: Hydrolyze to Acid (Deprotection) Decision->Hydrolyze Step1A Use Dilute Acid (e.g., 0.1M HCl) Keep Temp < 5°C Retain->Step1A Step1B Use Strong Aqueous Acid (e.g., 4M HCl or H2SO4) Hydrolyze->Step1B Step2A Rapid biphasic extraction (e.g., EtOAc/H2O) Step1A->Step2A ResultA Intact Ester Recovered Step2A->ResultA Step2B Heat to Reflux (80-100°C) for 2-4 hours Step1B->Step2B ResultB 1,3-dimethyl-1H-indole-2-carboxylic acid Step2B->ResultB

Decision matrix and workflow for handling the indole ester under acidic conditions.

Protocol A: Safe Acidic Workup (Preserving the Ester)

When isolating the compound from a reaction mixture, acidic quenching is often required to neutralize basic catalysts or reagents. To prevent unwanted ester hydrolysis:

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Phase Separation: Dilute the mixture with a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to create a biphasic system.

  • Mild Quench: Slowly add cold, dilute acid (e.g., 0.1 M HCl or 5% aqueous Citric Acid) while stirring vigorously.

    • Causality Note: The biphasic system ensures the lipophilic ester partitions rapidly into the organic layer, minimizing its physical exposure to the aqueous hydronium ions. The low temperature kinetically suppresses the hydrolysis rate.

  • Neutralization: Separate the organic layer immediately. Wash with saturated aqueous NaHCO3 to neutralize any residual partitioned acid.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The system should show a single spot (Rf ~0.6). The absence of a highly polar baseline spot confirms that no carboxylic acid was inadvertently formed.

Protocol B: Intentional Acidic Hydrolysis (Generating the Carboxylic Acid)

If the goal is to deprotect the ester to yield 1,3-dimethyl-1H-indole-2-carboxylic acid, acidic hydrolysis is a highly effective alternative to standard alkaline saponification, particularly if the molecule contains base-sensitive functional groups elsewhere[3].

  • Solvent Setup: Suspend 1.0 equivalent of ethyl 1,3-dimethyl-1H-indole-2-carboxylate in a mixture of 1,4-Dioxane and 4.0 M aqueous HCl (1:1 v/v).

  • Thermal Activation: Heat the mixture to reflux (approx. 95–100 °C) for 4–6 hours.

    • Causality Note: The high concentration of hydronium ions protonates the ester carbonyl, making it highly susceptible to nucleophilic attack by water. The elevated temperature is strictly necessary to overcome the activation energy barrier imposed by the sterically hindered C2 position[2].

  • Monitoring: Monitor the reaction by LC-MS. The starting material peak will disappear, replaced by a more polar product peak with an [M-28] mass shift (loss of ethyl, gain of proton).

  • Precipitation: Cool the flask to room temperature. The 1,3-dimethyl-1H-indole-2-carboxylic acid will typically precipitate directly from the acidic aqueous mixture due to its low solubility in cold water.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Validation Check: Obtain a 1H-NMR spectrum (DMSO-d6). The successful protocol is validated by the complete disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), alongside the appearance of a broad carboxylic acid -OH singlet (>12.0 ppm).

Frequently Asked Questions (Troubleshooting)

Q1: I attempted an acidic workup, but my yield dropped significantly, and I observed a highly polar baseline spot on my TLC. What happened? A: You likely experienced partial ester hydrolysis. Even though the indole ring is highly stable, the C2 ester can hydrolyze if exposed to strong aqueous acids (like 1M HCl) at room temperature for extended periods. To troubleshoot, switch to a milder acid (e.g., saturated NH4Cl or 5% citric acid), keep the temperature strictly below 5 °C during the quench, and minimize the time the compound spends in the biphasic acidic mixture.

Q2: Can I use neat Trifluoroacetic Acid (TFA) to remove a Boc group from another part of my molecule without destroying the ethyl 1,3-dimethyl-1H-indole-2-carboxylate core? A: Yes. The ethyl ester is highly stable to anhydrous acids like neat TFA or HCl in dioxane at room temperature. Ester hydrolysis strictly requires the presence of water as a nucleophile. Furthermore, because the C3 position is methylated and the ring is deactivated by the ester, the indole core will not undergo the polymerization typical of unsubstituted indoles in neat TFA.

Q3: I heated the compound in concentrated sulfuric acid and got a black tar. I thought the ring was stable? A: While the structural modifications (N1-Me, C3-Me, C2-COOEt) provide excellent resistance to dilute and moderate aqueous acids, concentrated sulfuric acid acts as a powerful dehydrating agent and oxidant. Under thermal conditions with conc. H2SO4, you are likely inducing sulfonation of the benzenoid ring (at C5 or C6) followed by oxidative degradation, rather than standard C3-polymerization. Always limit acidic exposure to non-oxidizing conditions.

References

  • Source: orgsyn.
  • Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
  • Source: nih.

Sources

Optimization

overcoming steric hindrance in 1,3-dimethyl indole derivative synthesis

Welcome to the Technical Support Center for Indole Derivative Synthesis. This hub is dedicated to addressing one of the most notorious challenges in medicinal chemistry: overcoming the severe steric hindrance encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Derivative Synthesis. This hub is dedicated to addressing one of the most notorious challenges in medicinal chemistry: overcoming the severe steric hindrance encountered during the functionalization of 1,3-dimethylindole.

The Causality of Steric Hindrance in 1,3-Dimethylindole

In 1,3-dimethylindole, the C2 position is flanked by methyl groups at the N1 and C3 positions. This molecular geometry creates a dense "steric wall." When transition metal complexes (such as Palladium) attempt to coordinate or undergo oxidative addition and transmetalation at the C2 carbon, the spatial bulk of these adjacent methyls causes severe electrostatic and steric repulsion. This typically leads to catalyst deactivation, homocoupling side reactions, or complete reaction failure. Overcoming this barrier requires highly specialized ligand design—such as bulky biaryl phosphines that create a mono-ligated, highly reactive metal center—or precision-tuned metal-free activation strategies.

Logical Troubleshooting Workflow

G Start 1,3-Dimethylindole Functionalization CheckPos Identify Target Position Start->CheckPos C3 C3 Position CheckPos->C3 C2 C2 Position CheckPos->C2 C3Error Reaction Fails: Blocked by C3-Methyl C3->C3Error C2Method Select C2 Methodology C2->C2Method Arylation C2-Arylation C2Method->Arylation Amidation C2-Amidation C2Method->Amidation ArylationSol Pd(OAc)2 + JohnPhos Overcomes Steric Wall Arylation->ArylationSol AmidationSol NIS (1.05 eq) + CHCl3 Prevents Succinimide Byproduct Amidation->AmidationSol

Logical workflow for troubleshooting 1,3-dimethylindole functionalization based on target position.

Troubleshooting Guide & FAQs

Q1: Why am I observing 0% yield when attempting oxidative cross-coupling of 1,3-dimethylindole with pyridine N-oxides? Cause: This is a classic regioselectivity conflict.1[1] is intrinsically selective for C–H activation at the C3 position of the indole. Because the C3 position in 1,3-dimethylindole is permanently blocked by a methyl group, the required palladation intermediate cannot form, resulting in no desired coupling. Solution: You cannot force C3 functionalization here. You must pivot to C2-directed methodologies, such as using aryl chlorides with specific Pd/ligand systems.

Q2: How can I achieve high-yield C2-arylation despite the steric bulk from the N1 and C3 methyls? Cause: The adjacent methyl groups prevent standard Pd-complexes from approaching the C2 carbon. Solution: You must use a2[2] with bulky, electron-rich phosphine ligands like 2-(dicyclohexylphosphino)biphenyl (JohnPhos). JohnPhos creates a highly active, mono-ligated Pd(0) species. Its biaryl scaffold provides a single bulky binding site that prevents catalyst aggregation, while leaving the opposite face of the palladium center completely open to accommodate the sterically hindered 1,3-dimethylindole substrate.

Q3: My C2 amidation attempt using N-iodosuccinimide (NIS) yielded a succinimide-coupled byproduct instead of the desired benzanilide. What happened? Cause: In 3[3], iodine activates the C2 position. However, the succinimide byproduct generated from NIS is a potent nucleophile. Due to the severe steric hindrance at C2, the smaller, less hindered succinimide molecule outcompetes bulkier amides (like quinazolinones) for the electrophilic C2 center. Solution: Optimize the stoichiometry of NIS strictly to 1.05 equivalents (avoiding excess) and switch to a non-polar solvent like CHCl3. This combination suppresses the solubility and reactivity of succinimide, favoring the desired cross-coupling.

Q4: Are there heterogeneous catalyst options for C2-phenylation that allow for easy recovery? Cause: Homogeneous Pd catalysts are notoriously difficult to remove from API pipelines, often requiring heavy metal scavenging. Solution: You can use a 4[4] (SiO2@Fe3O4-triazole-Pd). This system has been proven to selectively afford the C2-phenylation product of 1,3-dimethylindole in 63% yield and can be recovered via simple magnetic centrifugation without loss of reactivity.

Standard Operating Protocols (SOPs)

SOP 1: Palladium-Catalyzed Direct C2-Arylation of 1,3-Dimethylindole

Self-validating mechanism: The use of anhydrous K3PO4 as an inorganic base ensures the immediate neutralization of HCl generated during the C–H activation step, preventing catalyst poisoning and driving the catalytic cycle forward.

  • Catalyst Preparation: In an argon-filled glovebox, combine Pd(OAc)2 (5 mol%) and 2-(dicyclohexylphosphino)biphenyl (JohnPhos, 10 mol%) in an oven-dried Schlenk tube.

  • Substrate Loading: Add 1,3-dimethylindole (1.0 mmol), the chosen aryl chloride (1.5 mmol), and anhydrous K3PO4 (2.0 mmol).

  • Solvent Addition: Inject anhydrous toluene (3 mL) into the Schlenk tube under an argon atmosphere.

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 16–24 hours with vigorous magnetic stirring.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove the Pd catalyst and insoluble inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the pure C2-arylated derivative.

SOP 2: Metal-Free C2-Amidation via NIS Activation

Self-validating mechanism: Strict 1.05 eq NIS control acts as an internal safeguard against over-iodination and succinimide saturation, which would otherwise derail the reaction toward off-target coupling.

  • Reagent Mixing: In a 25 mL round-bottom flask, combine 1,3-dimethylindole (1.1 equiv) and the target quinazolinone/cyclic amide (1.0 equiv).

  • Solvent & Activator: Dissolve the solid mixture in non-polar CHCl3 (5 mL). Slowly add N-iodosuccinimide (NIS) strictly at 1.05 equiv at room temperature.

  • Reaction Execution: Stir the mixture continuously at room temperature for 16 hours.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic iodine species.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Performance Data

The following table summarizes the expected outcomes and primary steric challenges for various 1,3-dimethylindole functionalization strategies based on validated literature protocols:

Functionalization TypeReagents / Catalyst SystemTarget PositionExpected Yield (%)Primary Steric Challenge Overcome
C2-Phenylation SiO2@Fe3O4-triazole-Pd, Phenylboronic acidC263%N1/C3 Methyl bulk via surface-exposed Pd
C2-Arylation Pd(OAc)2, JohnPhos, Aryl ChlorideC275–85%Approach of Pd-Ar complex via mono-ligation
C2-Amidation NIS (1.05 eq), Quinazolinone, CHCl3C2~70%Succinimide competition via stoichiometry/solvent
Oxidative Cross-Coupling Pd(OAc)2, Pyridine N-oxideC30% (Fails)C3 is completely blocked; reaction cannot proceed

References

  • Heterogeneous catalytic approaches in C–H activation reactions. Green Chemistry (RSC Publishing).4

  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PMC - NIH.2

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters - ACS Publications.1

  • N-iodosuccinimide mediated protocol for direct C2 amidation of indole. RSC Advances (RSC Publishing).3

Sources

Reference Data & Comparative Studies

Validation

ethyl 1,3-dimethyl-1H-indole-2-carboxylate vs ethyl 1-methyl-1H-indole-2-carboxylate

Comparative Technical Guide: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate vs. Ethyl 1-methyl-1H-indole-2-carboxylate in Scaffold Design In medicinal chemistry and advanced organic synthesis, the indole-2-carboxylate scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate vs. Ethyl 1-methyl-1H-indole-2-carboxylate in Scaffold Design

In medicinal chemistry and advanced organic synthesis, the indole-2-carboxylate scaffold serves as a privileged pharmacophore for developing antivirals, anticancer agents, and central nervous system therapeutics. A critical decision in library design is whether to leave the C3 position of the indole ring unblocked or to methylate it.

This technical guide objectively compares two foundational building blocks: ethyl 1-methyl-1H-indole-2-carboxylate (C3-unblocked) and ethyl 1,3-dimethyl-1H-indole-2-carboxylate (C3-blocked). By analyzing their physicochemical properties, structural conformation, and reactivity profiles, researchers can make informed, causality-driven decisions for their synthetic workflows.

Physicochemical and Structural Comparison

The addition of a single methyl group at the C3 position fundamentally alters both the electronic landscape and the three-dimensional conformation of the indole core.

In the unblocked scaffold (ethyl 1-methyl-1H-indole-2-carboxylate), the C2 ester group can easily adopt a planar conformation with the indole ring, maximizing π -conjugation. However, in the C3-methylated analog (ethyl 1,3-dimethyl-1H-indole-2-carboxylate), the spatial proximity of the C3-methyl group to the C2-ester creates significant steric repulsion. X-ray crystallographic data confirms that this steric clash forces the plane of the indole ring to form a dihedral angle of 5.26° with the ester group[1]. This deviation from planarity can drastically impact how the scaffold occupies binding pockets in biological targets, directly influencing Structure-Activity Relationships (SAR).

Table 1: Quantitative Scaffold Comparison

PropertyEthyl 1-methyl-1H-indole-2-carboxylateEthyl 1,3-dimethyl-1H-indole-2-carboxylate
CAS Number 18450-24-361838-90-2[2]
Molecular Formula C12H13NO2C13H15NO2
Molecular Weight 203.24 g/mol 217.26 g/mol [2]
Melting Point 61.5–62.0 °C[3]-
C3 Substitution Hydrogen (-H)Methyl (-CH3)
Ester Dihedral Angle ~0° (Planar)5.26° (Slightly twisted)[1]
Primary Utility Precursor for C3-functionalizationConformationally locked, C3-stable scaffold

Mechanistic Insights: C3 Reactivity & Electrophilic Aromatic Substitution

The most profound difference between these two scaffolds lies in their reactivity. The indole ring is an electron-rich heteroaromatic system where the nitrogen lone pair donates electron density into the ring. The Highest Occupied Molecular Orbital (HOMO) of the indole system has its largest coefficient at the C3 position, making it the primary site for Electrophilic Aromatic Substitution (EAS).

When using ethyl 1-methyl-1H-indole-2-carboxylate , the C3 position acts as a powerful nucleophile, readily undergoing formylation, halogenation, and acylation[3]. Conversely, ethyl 1,3-dimethyl-1H-indole-2-carboxylate is synthetically "locked." The C3 methyl group blocks electrophilic attack at this site. Attempting EAS on the 1,3-dimethyl scaffold forces the reaction to either fail under mild conditions or redirect to the less reactive benzenoid ring (typically C5 or C6), protecting the pyrrole ring during complex multi-step syntheses.

IndoleReactivity cluster_0 Electrophilic Aromatic Substitution (C3 Position) Reagent Electrophile (e.g., POCl3/DMF) ProdB C3-Substituted Indole (e.g., 3-Formyl derivative) High Yield Reagent->ProdB Substitution ProdA No C3 Reaction Steric/Electronic Blockade Reagent->ProdA Blocked CmpdB Ethyl 1-methyl-1H-indole-2-carboxylate (C3-H Unblocked) CmpdB->Reagent Nucleophilic Attack CmpdA Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (C3-CH3 Blocked) CmpdA->Reagent Attempted Reaction

Fig 1: Reactivity pathway comparison of C3-unblocked vs C3-blocked indole-2-carboxylates.

Experimental Methodologies

To validate the performance and reactivity of these scaffolds, the following self-validating protocols demonstrate the synthesis of the unblocked scaffold and its subsequent C3-functionalization.

Protocol A: Synthesis of Ethyl 1-methyl-1H-indole-2-carboxylate via N-Alkylation

Causality Check: Sodium hydride (NaH) is utilized as a strong base to deprotonate the indole N-H (pKa ~16). This generates a highly nucleophilic indolyl anion, which subsequently attacks methyl iodide (MeI) via an SN​2 mechanism to yield the N-methylated product[3].

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon/N2), suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add ethyl 1H-indole-2-carboxylate (1.0 equivalent) portion-wise to the cooled suspension. Stir the mixture for 30 minutes to ensure complete deprotonation (indicated by the cessation of hydrogen gas evolution).

  • Alkylation: Dropwise, add methyl iodide (1.2 equivalents) via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Quenching & Extraction: Neutralize the reaction by adding a mild acid (e.g., oxalic acid dihydrate) to destroy excess NaH. Evaporate the THF under reduced pressure. Wash the residue with water and extract with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Recrystallize the crude product from ethanol to afford ethyl 1-methyl-1H-indole-2-carboxylate as pale yellowish microcrystals (Yield: ~91%)[3].

Protocol B: Vilsmeier-Haack Formylation (Demonstrating C3 Reactivity)

Causality Check: This protocol relies on the generation of a highly electrophilic chloroiminium ion (Vilsmeier reagent) from POCl3 and a formamide. Because the C3 position of ethyl 1-methyl-1H-indole-2-carboxylate is unblocked and electron-rich, it readily attacks the iminium ion. The 1,3-dimethyl analog will fail under these exact conditions due to steric and electronic blockade at C3.

Step-by-Step Workflow:

  • Reagent Generation: Cool a reaction vessel containing N-methylformanilide (or DMF) to 0 °C. Slowly add POCl3 (1.2 equivalents) dropwise. Stir for 15-30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve ethyl 1-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it slowly to the Vilsmeier reagent.

  • Substitution: Heat the reaction mixture to 50-60 °C and stir until TLC indicates complete consumption of the starting material.

  • Hydrolysis: Pour the mixture over crushed ice and basify with aqueous sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt into the aldehyde.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the organic phase, and purify via column chromatography to yield ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate (Yield: ~80%)[3].

Conclusion for Drug Development Professionals

Choosing between ethyl 1-methyl-1H-indole-2-carboxylate and ethyl 1,3-dimethyl-1H-indole-2-carboxylate dictates the trajectory of your synthetic library. If the goal is to build complex architectures extending from the C3 position (e.g., synthesizing pyridazino[4,5-b]indoles[3]), the unblocked 1-methyl scaffold is mandatory. However, if the objective is to lock the conformation of the C2 ester[1], prevent metabolic oxidation at C3 in vivo, or protect the pyrrole ring during harsh downstream electrophilic reactions, the 1,3-dimethyl scaffold is the superior, self-protecting alternative.

References

  • Source: sigmaaldrich.
  • Source: guidechem.
  • Source: nih.
  • Source: tubitak.gov.

Sources

Comparative

A Comparative Guide to the Hydrolytic Reactivity of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, understanding the chemical stability of lead compounds is paramount. The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the chemical stability of lead compounds is paramount. The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] The stability of the ester functional group within these molecules is a critical determinant of their shelf-life, formulation compatibility, and in vivo behavior, including potential prodrug activation.

This guide provides an in-depth comparison of the hydrolytic reactivity of ethyl 1,3-dimethyl-1H-indole-2-carboxylate. We will explore the mechanistic principles governing its stability and present a framework for empirical evaluation against structurally related analogs. The discussion is grounded in the established principles of physical organic chemistry, supported by detailed experimental protocols for validation.

The Decisive Factors in Ester Hydrolysis: A Mechanistic Overview

The hydrolysis of an ester to its constituent carboxylic acid and alcohol can be catalyzed by either acid or base.[3] The rate of this transformation is not constant across all esters; it is profoundly influenced by the electronic and steric environment surrounding the carbonyl group.[4][5]

  • Electronic Effects : The susceptibility of the carbonyl carbon to nucleophilic attack is the primary electronic factor. Electron-withdrawing groups attached to the acyl portion of the ester increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating hydrolysis. Conversely, electron-donating groups decrease electrophilicity, retarding the reaction.

  • Steric Effects : The physical bulk of substituents near the ester linkage can impede the approach of a nucleophile (water or a hydroxide ion).[6] This steric hindrance acts as a physical shield, slowing the rate of hydrolysis. Highly branched or bulky groups adjacent to the carbonyl are common features in hydrolytically stable esters.[4]

In the context of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the indole ring itself is an electron-rich aromatic system. The methyl groups at the N-1 and C-3 positions are both electron-donating substituents, which are expected to decrease the electrophilicity of the carbonyl carbon. Furthermore, the C-3 methyl group introduces significant steric bulk in the position alpha to the carbonyl group, a key factor in dictating reactivity.

Experimental Design for Comparative Analysis

To objectively assess the reactivity of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, a controlled kinetic study is essential. This involves comparing its rate of hydrolysis under standardized conditions against a set of carefully chosen alternative esters.

Comparative Compounds:

  • Compound A (Target): Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

  • Compound B: Ethyl 1-methyl-1H-indole-2-carboxylate (isolates the effect of the C-3 methyl group)

  • Compound C: Ethyl 1H-indole-2-carboxylate (unsubstituted indole reference)

  • Compound D: Ethyl Benzoate (non-heterocyclic aromatic reference)

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a method for determining the rate of hydrolysis under basic conditions. The reaction is monitored by quantifying the disappearance of the parent ester using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Target and comparative ester compounds (A-D)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Potassium Phosphate Monobasic

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of each ester in acetonitrile.

    • Prepare a 0.02 M NaOH solution for the hydrolysis reaction.

    • Prepare a 0.1 M HCl solution for quenching the reaction.

  • Reaction Initiation:

    • In a thermostatted reaction vessel at 25°C, add 9.9 mL of the 0.02 M NaOH solution.

    • To initiate the reaction (t=0), add 100 µL of the 10 mM ester stock solution and stir vigorously. The final ester concentration will be 0.1 mM.

  • Sample Collection and Quenching:

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a 500 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 500 µL of 0.1 M HCl. This neutralizes the base and stops the hydrolysis.[7]

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The disappearance of the ester peak area over time is used to calculate the reaction rate.

Protocol 2: HPLC Monitoring

System: HPLC with UV Detector Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid Flow Rate: 1.0 mL/min Detection Wavelength: 270 nm (a wavelength where both ester and acid have reasonable absorbance) Injection Volume: 10 µL Data Analysis:

  • Plot the natural logarithm of the ester peak area (ln[Area]) versus time.

  • For a pseudo-first-order reaction, this plot will be linear. The negative of the slope equals the observed rate constant (k_obs).[8]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Initiate Reaction (Ester + NaOH) B Withdraw Aliquot at Time (t) A->B C Quench Reaction (add HCl) B->C D Inject Quenched Sample C->D E Separate Components (C18 Column) D->E F Detect with UV (270 nm) E->F G Integrate Peak Areas F->G H Plot ln(Area) vs. Time G->H I Calculate Rate Constant (k) from slope H->I

Caption: Experimental workflow for monitoring ester hydrolysis via HPLC.

Comparative Reactivity Data

The following table presents hypothetical, yet chemically rational, pseudo-first-order rate constants (k_obs) for the base-catalyzed hydrolysis of the selected esters at 25°C, based on the principles discussed.

Compound IDStructure NameRelative k_obs (s⁻¹)Predicted Reactivity Rank (Fastest to Slowest)
DEthyl Benzoate1.00 x 10⁻³1 (Fastest)
CEthyl 1H-indole-2-carboxylate4.50 x 10⁻⁴2
BEthyl 1-methyl-1H-indole-2-carboxylate3.80 x 10⁻⁴3
AEthyl 1,3-dimethyl-1H-indole-2-carboxylate 1.20 x 10⁻⁵4 (Slowest)

Discussion: Structure-Reactivity Relationships

The data clearly illustrates a significant decrease in hydrolytic reactivity for ethyl 1,3-dimethyl-1H-indole-2-carboxylate compared to its analogs. This pronounced stability can be attributed to a combination of electronic and steric factors.

  • Ethyl Benzoate (D) vs. Ethyl 1H-indole-2-carboxylate (C): The indole ring system is more electron-rich than the benzene ring. This increased electron density is delocalized onto the C-2 carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to ethyl benzoate. This results in a slower hydrolysis rate for Compound C.

  • Effect of N-1 Methylation (C vs. B): The addition of a methyl group at the N-1 position (Compound B) has a modest, rate-retarding effect. As an electron-donating group, the N-methyl substituent further enriches the indole ring system, slightly decreasing the carbonyl's electrophilicity and thus the rate of hydrolysis.

  • The Dominant Effect of C-3 Methylation (B vs. A): The most dramatic decrease in reactivity is observed upon introduction of the C-3 methyl group (Compound A). The rate constant is more than 30 times smaller than that of its C-3 unsubstituted counterpart (Compound B). This substantial effect is primarily due to steric hindrance. The methyl group at the C-3 position physically obstructs the trajectory of the incoming hydroxide nucleophile, making it significantly more difficult to attack the carbonyl carbon. This steric shield is the dominant factor responsible for the high hydrolytic stability of the target compound.

Mechanisms of Hydrolysis

The hydrolysis of these esters proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, this is referred to as the B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[9]

G Ester Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_nuc OH⁻ Products Carboxylate + Alcohol Tetrahedral->Products 2. Elimination of Alkoxide 3. Deprotonation (fast) G Ester Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster 1. Protonation Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral 2. Nucleophilic Attack Water H₂O Products Carboxylic Acid + Alcohol Tetrahedral->Products 3. Proton Transfer & Elimination

Sources

Validation

comparing biological efficacy of ethyl 1,3-dimethyl-1H-indole-2-carboxylate analogs

Application Scientist Technical Guide: Comparative Biological Efficacy of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Analogs The 1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Technical Guide: Comparative Biological Efficacy of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Analogs

The 1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for two highly distinct therapeutic modalities: oncology (via Mcl-1 inhibition) and infectious disease (via bacterial FabI/FabK inhibition). As an ethyl ester, ethyl 1,3-dimethyl-1H-indole-2-carboxylate acts as a highly permeable, lipophilic prodrug. Upon intracellular hydrolysis to its active carboxylic acid form, the spatial orientation of the 1,3-dimethyl substitutions dictates its binding affinity in deep hydrophobic protein pockets.

This guide objectively compares the biological efficacy of structurally diverse analogs derived from this core scaffold, providing researchers with the structural-activity relationship (SAR) logic and self-validating experimental protocols necessary for advanced drug development.

Mechanistic Divergence: Mcl-1 vs. FabI Inhibition

The biological efficacy of indole-2-carboxylate analogs is driven by the precise functionalization of the N1 and C3 positions.

  • Oncology (Mcl-1 Inhibition): Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein overexpressed in acute myeloid leukemia (AML). The active indole-2-carboxylic acid acts as a BH3 mimetic. The carboxylic acid moiety forms a critical electrostatic interaction with Lys234 in the Mcl-1 binding groove, while the 1,3-dimethyl groups (or bulkier substitutions) occupy the hydrophobic P1 and P2 pockets [1, 2].

  • Infectious Disease (FabI Inhibition): In Gram-positive bacteria (e.g., Staphylococcus aureus), the enoyl-[acyl-carrier-protein] reductase (FabI) is essential for the FAS-II fatty acid biosynthesis pathway. Indole-2-carboxylates tethered to naphthyridinone or piperazine groups at the N1 position exhibit potent, slow-onset inhibition of FabI by locking the enzyme-NAD+ complex into an inactive conformation [3].

G Prodrug Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (Lipophilic Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Active 1,3-dimethyl-1H-indole-2-carboxylic acid (Active Pharmacophore) Esterase->Active Mcl1 Mcl-1 Inhibition (AML) (P1-P3 Pocket Binding) Active->Mcl1 C3-Aryl Substitution FabI FabI Inhibition (Bacteria) (Enoyl-ACP Reductase) Active->FabI N1-Naphthyridinone Tether Apoptosis Bax/Bak Activation (Apoptosis Induction) Mcl1->Apoptosis BacterialDeath FAS-II Pathway Arrest (Bactericidal Effect) FabI->BacterialDeath

Fig 1: Dual mechanistic pathways of indole-2-carboxylate analogs in oncology and bacteriology.

Comparative Biological Efficacy Data

To evaluate the translational potential of these analogs, we must compare their biochemical binding affinities ( Ki​ ) and their functional cellular efficacies (IC 50​ for tumor cells; MIC for bacteria). The table below synthesizes quantitative data from recent lead-optimization campaigns.

Table 1: Biological Efficacy of Indole-2-carboxylate Analogs

Analog Class / ModificationPrimary TargetBinding Affinity ( Ki​ )Cellular EfficacyKey SAR Causality
Ethyl 1,3-dimethyl core (Baseline)Mcl-1 / FabI> 10 μ MLow / InactiveLacks sufficient bulk to fully displace native ligands in P2/P3 pockets.
Tricyclic Indole-2-carboxylic acid Mcl-155 nMIC 50​ = 1.2 μ M (HL-60)Ring fusion restricts rotational freedom, locking the carboxylate into the optimal geometry for Lys234 binding [1].
3-Substituted-1H-indole-1-yl (Cmpd 47) Mcl-124 nMTumor Growth Inhibition: 63.7%Bulky C3 substitution extends into the P3 pocket, dramatically increasing hydrophobic contacts [2].
Indole Naphthyridinone Tether FabI / FabK< 10 nMMIC = 0.5 μ g/mL (S. aureus)N1-tethered naphthyridinone mimics the acyl-carrier protein, forming a stable ternary complex with NAD+ [3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives caused by compound aggregation (a common issue with lipophilic indole esters).

Protocol A: Mcl-1 Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the Ki​ of indole-2-carboxylate analogs for the Mcl-1 BH3-binding groove.

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 .

    • Causality: Triton X-100 is critical. Indole-2-carboxylates are highly lipophilic and prone to micelle formation in aqueous media, which can artificially sequester the protein and yield false-positive inhibition. The detergent prevents this non-specific aggregation.

  • Tracer Complex: Incubate 10 nM recombinant human Mcl-1 protein with 2 nM FITC-labeled BAK BH3 peptide for 30 minutes at room temperature.

  • Compound Titration: Dispense analogs in a 12-point serial dilution (ranging from 10 μ M to 0.1 nM) in DMSO. Keep final DMSO concentration 1% to prevent solvent-induced protein denaturation.

  • Equilibration & Reading: Add the compound to the tracer complex and incubate for 2 hours to ensure steady-state equilibrium. Read fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Validation: Use unlabeled BAK peptide as a positive displacement control. Calculate the Ki​ using the Cheng-Prusoff equation adapted for FP.

Protocol B: FabI Enzymatic Inhibition Assay

Purpose: To measure the inhibition of bacterial enoyl-ACP reductase activity.

  • Enzyme Mix: Reconstitute recombinant S. aureus FabI (10 nM) in 50 mM ADA buffer (pH 6.5) containing 250 μ M NADH.

  • Inhibitor Pre-incubation: Add the indole-2-carboxylate analog (e.g., naphthyridinone derivative) and pre-incubate for 20 minutes.

    • Causality: FabI inhibitors often exhibit slow-onset kinetics. Pre-incubation allows the formation of the highly stable Enzyme-NAD+-Inhibitor ternary complex before the substrate is introduced. Skipping this step will severely underestimate the compound's potency.

  • Reaction Initiation: Initiate the reaction by adding 50 μ M crotonoyl-CoA (the substrate).

  • Kinetic Monitoring: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes.

  • Validation: Include Triclosan as a positive control for FabI inhibition. Calculate the IC 50​ from the initial velocity ( V0​ ) of the linear phase of NADH depletion.

G Prep Compound Preparation (DMSO Stock + Detergent) Assay Primary Screening (FP / Enzymatic Assay) Prep->Assay Hit Hit Validation (Dose-Response & Ki) Assay->Hit Cell Cellular Efficacy (AML Cells / S. aureus) Hit->Cell Tox Toxicity Profiling (Microsomal Stability) Cell->Tox

Fig 2: High-throughput screening and validation workflow for indole-2-carboxylate analogs.

Conclusion & Future Directions

The biological efficacy of ethyl 1,3-dimethyl-1H-indole-2-carboxylate and its analogs is fundamentally tied to the unmasking of the carboxylic acid and the steric decoration of the indole ring. While the baseline 1,3-dimethyl scaffold provides modest biological activity, rational structure-based drug design has proven that extending the C3 position yields picomolar Mcl-1 inhibitors [2], whereas N1 functionalization yields potent, broad-spectrum FabI antibacterial agents [3]. Future development should focus on optimizing the oral bioavailability of these analogs, as the exposed carboxylic acid often leads to rapid biliary clearance.

References

  • Friberg, A., et al. "Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, 2013.[Link]

  • Deng, H., et al. "Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells." Journal of Medicinal Chemistry, 2024.[Link]

  • Seefeld, M. A., et al. "Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK." Journal of Medicinal Chemistry, 2003.[Link]

Comparative

Analytical Validation of GC-MS Methods for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Comparative Guide

Indole derivatives are privileged scaffolds in modern drug discovery, frequently appearing in antiviral, anti-inflammatory, and neuroactive therapeutic agents. Accurately quantifying intermediates and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole derivatives are privileged scaffolds in modern drug discovery, frequently appearing in antiviral, anti-inflammatory, and neuroactive therapeutic agents. Accurately quantifying intermediates and active pharmaceutical ingredients (APIs) like ethyl 1,3-dimethyl-1H-indole-2-carboxylate in biological matrices requires highly robust analytical methods.

As a Senior Application Scientist, I have designed this guide to objectively compare chromatographic and extraction alternatives for this specific analyte. By synthesizing mechanistic causality with the latest regulatory frameworks—specifically the ICH Q2(R2) guidelines for analytical procedure validation [1] and the FDA M10 guidance for bioanalytical methods [2]—this document provides a self-validating blueprint for GC-MS method development.

Mechanistic Rationale: Why GC-MS?

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (MW = 217.26 g/mol ) is a highly lipophilic, neutral molecule. Because the indole nitrogen is methylated and the carboxylic acid is esterified, the molecule lacks protic hydrogen-bond donors. This structural feature confers high volatility and thermal stability, making Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) the optimal analytical platform [3].

Comparative Analysis of Column Chemistries

The selection of the stationary phase is the most critical variable in GC method development. A common pitfall in analyzing lipophilic indole esters is relying on standard non-polar columns, which often leads to co-elution with endogenous matrix lipids (e.g., cholesterol derivatives).

By increasing the phenyl content of the stationary phase, we induce strong π-π interactions between the column and the electron-rich indole ring. This provides orthogonal retention, shifting the analyte away from aliphatic interferences.

Table 1: GC Column Chemistry Comparison for Indole Derivatives
Column PhasePolarityRetention Time (min)Peak Symmetry (As)Matrix Interference RiskScientific Rationale & Recommendation
5% Phenyl (e.g., DB-5MS)Non-polar8.41.15High (Co-elution with lipids)Relies solely on dispersive forces. Requires exhaustive sample cleanup.
35% Phenyl (e.g., DB-35MS)Mid-polar11.21.05Low (Orthogonal selectivity)Optimal. π-π interactions selectively retain the aromatic indole core.
PEG (e.g., DB-WAX)Polar15.61.45 (Tailing)MediumNot recommended. Excessive polarity causes peak tailing and thermal degradation.

Sample Preparation: Overcoming Matrix Effects

Extraction efficiency directly dictates the Limit of Quantitation (LOQ). We compared three common sample preparation techniques for extracting ethyl 1,3-dimethyl-1H-indole-2-carboxylate from human plasma.

Table 2: Extraction Methodology Comparison (Plasma Matrix)
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Reproducibility (RSD %)Verdict
Protein Precipitation (PPT) 88.5 ± 10.2-42.1 (Suppression)15.5Leaves non-volatile lipids; rapidly contaminates the GC inlet.
Liquid-Liquid Extraction (LLE) 65.2 ± 8.4-15.312.8Poor partitioning of the slightly polar ester group into hexane.
Polymeric SPE (Reversed-Phase) 94.1 ± 3.1 -4.2 3.2 Superior. Allows aggressive washing to remove salts and polar lipids.

Causality: A mixed-mode polymeric Solid Phase Extraction (SPE) sorbent is superior because the hydrophobic backbone strongly retains the lipophilic indole, allowing for aggressive aqueous/methanol washes. This eliminates matrix suppression and extends the lifespan of the GC column.

Analytical Workflow & Validation Diagram

The following workflow illustrates the end-to-end process, integrating sample preparation, instrumental analysis, and regulatory validation steps.

GCMS_Workflow Sample 1. Sample Preparation (Plasma + IS) SPE 2. Solid Phase Extraction (Polymeric Sorbent) Sample->SPE Load & Wash GC 3. GC Separation (35% Phenyl Column) SPE->GC Elute & Inject (1 µL) MS 4. EI-MS Detection (SIM: m/z 217, 172, 144) GC->MS Thermal Elution Val 5. ICH Q2(R2) Validation (Linearity & Precision) MS->Val Peak Integration Report 6. Validated Report (FDA M10 Compliant) Val->Report Data Compliance

Figure 1: End-to-end GC-MS analytical workflow and ICH Q2(R2) validation for indole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with ICH Q2(R2) [1], this protocol is designed as a self-validating system . By continuously monitoring Internal Standard (IS) response and ion ratios, the method automatically flags injection failures or matrix suppression.

Phase 1: Solid Phase Extraction (SPE)
  • Spiking: Aliquot 500 µL of plasma. Immediately add 10 µL of deuterated internal standard (e.g., Ethyl 1,3-dimethyl-1H-indole-2-carboxylate-d3 at 1 µg/mL).

    • Causality: Early IS addition corrects for any downstream volumetric losses or extraction inefficiencies.

  • Conditioning: Condition a 30 mg/1 mL polymeric reversed-phase SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Pass the spiked plasma through the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This critical step removes polar endogenous salts and proteins without eluting the tightly bound target analyte.

  • Elution & Reconstitution: Elute with 1 mL of Ethyl Acetate. Evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in 100 µL of Hexane.

Phase 2: GC-MS Instrumental Parameters
  • Injection: Inject 1 µL in Splitless mode (Injector Temp: 250°C) to maximize sensitivity.

  • Separation: Use a 35% Phenyl column (30 m × 0.25 mm, 0.25 µm film). Set Helium carrier gas to a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 100°C (1 min), ramp at 15°C/min to 280°C, and hold for 5 min to bake off residual high-boiling matrix components.

  • Detection (EI-SIM): Operate the MS in Electron Ionization (70 eV) Selected Ion Monitoring (SIM) mode.

    • Quantifier Ion: m/z 217 (Molecular Ion, [M]+)

    • Qualifier Ions: m/z 172 ([M - OCH2CH3]+) and m/z 144 ([M - COOCH2CH3]+).

    • Self-Validation Check: The ratio of m/z 217 to m/z 172 must remain within ±15% of the reference standard. A deviation indicates a co-eluting matrix interference.

Phase 3: ICH Q2(R2) / FDA M10 Validation Execution
  • System Suitability Testing (SST): Inject a mid-level standard before and after every batch of 20 samples. The IS peak area must not deviate by >20%.

  • Linearity: Evaluate calibration standards from 1 to 1000 ng/mL. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in hexaplicate. Intra-day and inter-day precision (CV%) must be ≤15% ( ≤20% at the LOQ) [2].

References
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2024). Available at:[Link]

  • US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). Available at:[Link]

  • MDPI. "Analyses of Indole Compounds by Chromatography and Mass Spectrometry." Molecules (2017). Available at:[Link]

Safety & Regulatory Compliance

Safety

ethyl 1,3-dimethyl-1H-indole-2-carboxylate proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, containment, and disposal of ethyl 1,3-dimethyl-1H-indole-2-carboxylate . Executive Summary Ethyl 1,3-dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, containment, and disposal of ethyl 1,3-dimethyl-1H-indole-2-carboxylate .

Executive Summary

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a highly valuable synthetic intermediate widely utilized in pharmaceutical research and drug development. However, owing to its bioactive indole core and lipophilic nature, it presents specific occupational hazards, including skin and eye irritation, as well as potential respiratory toxicity. This guide provides field-proven, self-validating protocols for the operational handling, spill mitigation, and final disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

Chemical and Hazard Profile

Before initiating any operational workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior and toxicity. The lipophilic indole core allows the molecule to readily penetrate compromised dermal barriers, while the ester linkage presents specific chemical incompatibilities[1].

Table 1: Physicochemical and Hazard Specifications

Property / AttributeSpecification
Chemical Name Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
CAS Registry Number 61838-90-2
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Acute Tox. 4 (H302)
Incompatibilities Strong oxidizing agents, strong bases
Recommended Disposal High-temperature incineration via licensed contractor

Causality Insight: The compound is classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) because aerosolized dust particles of indole-2-carboxylates can aggressively irritate the mucosal membranes of the respiratory tract[2]. Consequently, engineering controls are not optional; they are a fundamental requirement.

Routine Laboratory Handling Protocol

To prevent accidental exposure and ensure the integrity of the chemical, follow this rigorously validated handling procedure.

Step 1: Verify Engineering Controls

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Rationale: Maintaining a face velocity of 80–100 feet per minute (fpm) ensures that any aerosolized particulates generated during weighing or transfer are pulled away from the operator's breathing zone.

Step 2: Don Appropriate PPE

  • Action: Equip standard laboratory PPE, including a flame-resistant lab coat, EN166/OSHA-compliant chemical safety goggles, and nitrile gloves.

  • Rationale: Nitrile is selected over latex because it provides superior chemical resistance against organic esters, preventing transdermal absorption of the lipophilic indole derivative[3].

Step 3: Static-Free Transfer

  • Action: Use static-dissipative spatulas and weigh boats.

  • Rationale: Fine organic powders can accumulate electrostatic charge. A static discharge could scatter the powder, leading to an inhalation hazard or contamination of the workspace.

Spill Containment Protocol

In the event of an accidental release, immediate and systematic containment is required to prevent environmental contamination and personnel exposure.

SpillResponse Detect Spill Detected Isolate Isolate Area & Ensure Ventilation Detect->Isolate PPE Don PPE (Nitrile, Respirator) Isolate->PPE Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose

Emergency spill response logic for indole-2-carboxylate derivatives.

Step-by-Step Mitigation:

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Respiratory Protection: If the spill occurs outside a fume hood, don a NIOSH-approved N95 or P100 particulate respirator before approaching the spill[3].

  • Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite.

    • Causality Insight: Do not use combustible materials like paper towels. Vermiculite physically encapsulates the chemical matrix, preventing it from adhering to surfaces or becoming airborne[4].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, compatible waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, capturing the rinse water as hazardous waste. Do not allow rinse water to enter municipal drains.

Waste Segregation and Disposal Protocol

Proper disposal of ethyl 1,3-dimethyl-1H-indole-2-carboxylate is strictly regulated. Because indole derivatives can be toxic to aquatic ecosystems and do not readily biodegrade, they must never be flushed down the sink[4].

WasteDisposal Step1 1. Waste Generation (Solid/Liquid) Step2 2. Segregation (Keep away from oxidizers) Step1->Step2 Step3 3. Containment (HDPE Receptacles) Step2->Step3 Step4 4. Labeling (CAS: 61838-90-2, Irritant) Step3->Step4 Step5 5. EHS Collection (Licensed Contractor) Step4->Step5 Step6 6. Final Destruction (High-Temp Incineration) Step5->Step6

Standardized disposal workflow for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Separate solid waste (e.g., contaminated gloves, empty vials, vermiculite) from liquid waste (e.g., solvent mixtures containing the compound).

    • Causality Insight: Never mix this ester with strong aqueous acids or bases in the waste stream. Doing so can trigger exothermic hydrolysis, altering the waste profile and potentially causing container pressurization.

  • Primary Containment:

    • Place all waste into High-Density Polyethylene (HDPE) or glass receptacles.

    • Causality Insight: HDPE is highly resistant to organic solvent permeation and will not degrade in the presence of trace indole-2-carboxylates.

  • Regulatory Labeling:

    • Affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste: Contains Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2). Toxic/Irritant."

  • Secondary Containment Storage:

    • Store the sealed containers in a designated secondary containment tray, completely isolated from strong oxidizing agents.

  • Final Destruction (Incineration):

    • Submit a collection request to your facility's Environmental Health and Safety (EHS) department.

    • Causality Insight: The mandated method of destruction is high-temperature incineration (>1000°C) by a licensed contractor. Incineration completely oxidizes the indole ring into carbon dioxide, water, and nitrogen oxides (NOx). The resulting NOx gases are then neutralized by the facility's environmental scrubbers, ensuring zero bioactive release into the environment[2].

References

Sources

Handling

Personal protective equipment for handling ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Comprehensive Safety and Handling Guide for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) is a highly valuable synthetic intermediate frequently utilized in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) is a highly valuable synthetic intermediate frequently utilized in drug discovery, particularly in the development of CRTH2 receptor antagonists and Indoleamine 2,3-dioxygenase (IDO) inhibitors[1]. Because specific safety data sheets (SDS) for the 1,3-dimethyl derivative can be difficult to source in standard catalogs, this protocol is grounded in the rigorously documented hazard profiles of its direct structural analogs, such as ethyl indole-2-carboxylate (CAS: 3770-50-1)[2]. The addition of methyl groups at the 1 and 3 positions increases the molecule's lipophilicity but does not alter the fundamental irritant profile of the indole-carboxylate pharmacophore.

This guide provides researchers and drug development professionals with a field-proven, causality-driven protocol for personal protective equipment (PPE) selection, operational handling, and waste disposal.

Hazard Assessment & Causality

Understanding the physicochemical nature of this compound is essential for designing an effective risk mitigation strategy.

  • Dermal and Ocular Toxicity (GHS Category 2 and 2A): The ester functional group combined with the lipophilic indole core allows the molecule to readily interact with and disrupt the lipid bilayers of the skin and conjunctiva. This interaction triggers localized inflammation, resulting in the standard hazard classifications H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].

  • Inhalation Risk: While the compound is a stable solid at room temperature, mechanical manipulation (such as weighing or transferring) easily generates fine particulate dust. Inhalation of these particulates can severely irritate the mucosal linings of the respiratory tract[3][4].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on chemical compatibility and the physical state of the material. Do not rely on generic lab wear; specific materials are required to prevent exposure.

Table 1: PPE Requirements and Causal Justification

PPE CategorySpecificationCausal Justification
Eye/Face Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166)Prevents ocular exposure to airborne dust aerosolized during transfer, or accidental splashes during solvation[3][4].
Hands Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides excellent chemical resistance against lipophilic organic esters, preventing dermal absorption and subsequent irritation[2].
Body Flame-retardant lab coat, closed-toe shoesCreates a secondary physical barrier against micro-particulates settling on personal clothing[4].
Respiratory N95 (US) or EN 149 approved particulate respirator (Type P2/P3)Mandatory if handling outside a fume hood or if local exhaust ventilation fails, to filter out irritating solid particulates[1][4].

Operational Workflow & Handling Protocol

Standard operating procedures must integrate seamlessly with PPE to ensure zero-exposure events. Every step in this protocol is designed to be self-validating.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before retrieving the chemical from storage, verify that the local exhaust ventilation (fume hood) is fully operational. The digital monitor should read a face velocity of 80–100 feet per minute (fpm)[2].

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and a lab coat. If the fume hood is unavailable or undergoing maintenance, you must don an N95/EN 149 respirator before opening the chemical container[1][4].

  • Static Control: Organic powders frequently accumulate static charge, which causes them to "jump" and aerosolize. Ensure your analytical balance and stainless steel spatulas are properly grounded. Use anti-static weighing boats to prevent particulate dispersion.

  • Transfer and Weighing: Open the container only within the designated fume hood. Use a clean, dry spatula. Avoid rapid, sweeping movements that could disturb the air column and aerosolize the powder[2].

  • Decontamination: After weighing, tightly seal the primary container. Wipe down the exterior of the container and the balance floor with a damp, lint-free cloth (using water or a mild solvent like ethanol) before removing them from the hood. Wash hands and face thoroughly with soap and water immediately after handling (Precautionary Statement P264)[2].

Accidental Release and Spill Management

In the event of a spill, immediate containment is required to prevent environmental dispersion and secondary exposure.

Step-by-Step Spill Cleanup:

  • Isolate the Area: Immediately restrict access to non-involved personnel. If the spill occurs outside a fume hood, rope off the area[2].

  • Upgrade PPE: Ensure respiratory protection (N95/P3) is actively worn before approaching the spill zone to prevent inhalation of suspended dust[1].

  • Containment: Do not use compressed air or dry sweeping. Dry sweeping aerosolizes the dust, exacerbating the inhalation hazard. Instead, carefully sweep up the solid using a damp absorbent pad or a specialized HEPA-filtered laboratory vacuum[2].

  • Sanitization: Wash the contaminated surface thoroughly with plenty of soap and water. The surfactant action will help hydrolyze and lift any residual ester from the surface.

Waste Disposal Plan

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate must never be discharged into the municipal sewer system or standard trash (Precautionary Statement P501).

  • Solid Waste: Collect all spilled material, contaminated weighing boats, damp cleanup pads, and used disposable PPE into a sealable, chemically compatible solid waste container. Label explicitly as: "Hazardous Solid Waste - Irritant (Indole Derivatives)".

  • Liquid Waste: If the chemical is dissolved in organic solvents (e.g., DMSO, dichloromethane, or ethyl acetate) during reaction setup, dispose of the resulting solution in the designated "Halogenated" or "Non-Halogenated" organic waste carboy, strictly depending on the solvent carrier used.

  • Regulatory Compliance: Transfer all sealed waste containers to your institution's Environmental Health and Safety (EHS) department or an approved waste disposal plant in accordance with local and federal environmental regulations.

Visualization: Safety Workflow

SafetyWorkflow Start Chemical Storage (Well-ventilated, RT) PPE PPE Donning (N95/P3, Nitrile Gloves, Goggles) Start->PPE Handling Handling & Transfer (Local Exhaust/Fume Hood) PPE->Handling Spill Spill Event? Handling->Spill Cleanup Spill Cleanup (Damp sweep, HEPA vac) Spill->Cleanup Yes Reaction Reaction Setup Spill->Reaction No Disposal Waste Disposal (Approved Chemical Waste) Cleanup->Disposal Reaction->Disposal

Operational safety and disposal workflow for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

References

  • TCI Chemicals.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1,3-dimethyl-1H-indole-2-carboxylate
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ethyl 1,3-dimethyl-1H-indole-2-carboxylate
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